(4-Aminocyclohexyl)urea hydrochloride
Description
BenchChem offers high-quality (4-Aminocyclohexyl)urea hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (4-Aminocyclohexyl)urea hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
(4-aminocyclohexyl)urea;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15N3O.ClH/c8-5-1-3-6(4-2-5)10-7(9)11;/h5-6H,1-4,8H2,(H3,9,10,11);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYCWGXSOZANZSC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1N)NC(=O)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Physicochemical Properties of (4-Aminocyclohexyl)urea Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
(4-Aminocyclohexyl)urea hydrochloride, a substituted urea derivative of cyclohexylamine, presents a molecule of interest within pharmaceutical and materials science. This technical guide provides a comprehensive overview of its known physicochemical properties. While the compound is commercially available, detailed experimental data regarding its thermal analysis, solubility, and spectral characteristics are not extensively documented in publicly accessible literature. This guide consolidates the available information, outlines standard methodologies for the experimental determination of its key physicochemical parameters, and provides theoretical predictions to bridge existing data gaps. The content herein is intended to serve as a foundational resource for researchers, facilitating further investigation and application of this compound.
Chemical Identity and Molecular Structure
(4-Aminocyclohexyl)urea hydrochloride, systematically named 1-(4-aminocyclohexyl)urea hydrochloride, is the hydrochloride salt of the parent compound (4-Aminocyclohexyl)urea. The presence of a primary amine and a urea functional group attached to a cyclohexane ring suggests its potential for diverse chemical interactions and applications.
The hydrochloride salt is formed by the protonation of one of the basic nitrogen atoms, most likely the primary amino group on the cyclohexyl ring due to its higher basicity compared to the urea nitrogens. This salt formation is a common strategy in pharmaceutical chemistry to enhance the solubility and stability of amine-containing compounds.
Table 1: Chemical Identifiers of (4-Aminocyclohexyl)urea Hydrochloride
| Identifier | Value | Source |
| IUPAC Name | 1-(4-aminocyclohexyl)urea hydrochloride | |
| CAS Number | 1443982-04-4 | |
| Molecular Formula | C₇H₁₆ClN₃O | [1] |
| Molecular Weight | 193.68 g/mol | |
| InChI | 1S/C7H15N3O.ClH/c8-5-1-3-6(4-2-5)10-7(9)11;/h5-6H,1-4,8H2,(H3,9,10,11);1H | |
| InChIKey | VYCWGXSOZANZSC-UHFFFAOYSA-N | |
| Canonical SMILES | C1CC(CCC1NC(=O)N)N.Cl | |
| Synonyms | (4-aminocyclohexyl)urea hydrochloride |
Diagram 1: Chemical Structure of (4-Aminocyclohexyl)urea Hydrochloride
Caption: 2D structure of 1-(4-aminocyclohexyl)urea hydrochloride.
Physicochemical Properties
Physical Appearance
The compound is described as a powder by commercial suppliers. The color is not specified but is expected to be a white to off-white crystalline solid, which is typical for hydrochloride salts of organic amines.[2]
Melting Point
The melting point of (4-Aminocyclohexyl)urea hydrochloride has not been reported in the reviewed literature.
Experimental Protocol for Melting Point Determination:
A standard method for determining the melting point is using a capillary melting point apparatus.
-
Sample Preparation: A small amount of the dry crystalline solid is packed into a capillary tube to a height of 2-3 mm.
-
Apparatus Setup: The capillary tube is placed in the heating block of the melting point apparatus.
-
Heating: The sample is heated at a slow, controlled rate (e.g., 1-2 °C per minute) near the expected melting point.
-
Observation: The temperature range from the appearance of the first liquid droplet to the complete liquefaction of the solid is recorded as the melting range.
Rationale: A sharp melting range is indicative of a pure substance, while a broad range suggests the presence of impurities.
Solubility
Quantitative solubility data for (4-Aminocyclohexyl)urea hydrochloride in various solvents is not available. However, based on its structure as a hydrochloride salt, it is expected to be soluble in water and polar protic solvents like methanol and ethanol. Its solubility in nonpolar organic solvents is likely to be low. For comparison, urea hydrochloride is highly soluble in water.[3][4]
Experimental Protocol for Solubility Determination (Shake-Flask Method):
The shake-flask method is a standard technique for determining the equilibrium solubility of a compound.
-
Sample Preparation: An excess amount of the solid compound is added to a known volume of the solvent of interest in a sealed flask.
-
Equilibration: The flask is agitated at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: The suspension is allowed to stand, or is centrifuged, to separate the undissolved solid from the saturated solution.
-
Quantification: The concentration of the dissolved compound in the supernatant is determined using a suitable analytical method, such as UV-Vis spectroscopy, HPLC, or gravimetric analysis after solvent evaporation.
Rationale: This method provides the thermodynamic equilibrium solubility, which is a critical parameter in drug development and formulation.
Acidity (pKa)
The pKa value(s) for (4-Aminocyclohexyl)urea hydrochloride have not been experimentally determined. The molecule has two potential sites for protonation: the primary amino group on the cyclohexane ring and the urea functional group. The primary amine is expected to be the more basic site. The pKa of the conjugate acid of a typical primary aminocyclohexane is around 10-11. The urea group is much less basic, with the pKa of protonated urea being around 0.1.
Experimental Protocol for pKa Determination (Potentiometric Titration):
-
Sample Preparation: A known concentration of the compound is dissolved in water or a suitable co-solvent.
-
Titration: The solution is titrated with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH) while monitoring the pH with a calibrated pH meter.
-
Data Analysis: A titration curve of pH versus the volume of titrant added is plotted. The pKa can be determined from the pH at the half-equivalence point.
Rationale: Potentiometric titration is a robust and widely used method for determining the pKa of ionizable groups in a molecule, which is crucial for understanding its behavior in different pH environments.
Spectroscopic Data
Experimental spectroscopic data (NMR, IR) for (4-Aminocyclohexyl)urea hydrochloride are not available in the public domain. The following sections provide an overview of the expected spectral features and a general protocol for data acquisition.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Predicted ¹H NMR Spectrum:
-
Cyclohexyl Protons: A complex series of multiplets would be expected in the region of approximately 1.0-3.5 ppm. The protons on the carbons adjacent to the nitrogen atoms will be shifted downfield.
-
Amine and Urea Protons: The chemical shifts of the -NH₂ and urea -NH- and -NH₂ protons are variable and depend on the solvent, concentration, and temperature. They would likely appear as broad signals. In DMSO-d₆, these protons might be more clearly resolved.
Predicted ¹³C NMR Spectrum:
-
Cyclohexyl Carbons: Signals for the cyclohexane ring carbons would be expected in the aliphatic region (approx. 25-55 ppm). The carbons bonded to the nitrogen atoms will be shifted further downfield.
-
Urea Carbonyl: The carbonyl carbon of the urea group is expected to appear significantly downfield, typically in the range of 155-165 ppm.
Experimental Protocol for NMR Data Acquisition:
-
Sample Preparation: Dissolve 5-10 mg of the compound in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆, or CD₃OD).
-
Instrument Setup: The sample is placed in a high-field NMR spectrometer.
-
Data Acquisition: Standard ¹H and ¹³C NMR spectra are acquired. Additional experiments such as DEPT, COSY, and HSQC can be performed for more detailed structural elucidation.
Diagram 2: NMR Experimental Workflow
Caption: A generalized workflow for NMR analysis.
Infrared (IR) Spectroscopy
Expected IR Absorption Bands:
-
N-H Stretching: Broad bands in the region of 3400-3200 cm⁻¹ corresponding to the stretching vibrations of the primary amine and urea N-H bonds.
-
C-H Stretching: Bands around 2950-2850 cm⁻¹ due to the C-H stretching of the cyclohexane ring.
-
C=O Stretching (Amide I): A strong absorption band around 1650-1680 cm⁻¹ characteristic of the urea carbonyl group.
-
N-H Bending (Amide II): A band in the region of 1650-1550 cm⁻¹ due to the N-H bending vibrations.
-
C-N Stretching: Bands in the fingerprint region (below 1500 cm⁻¹) corresponding to C-N stretching vibrations.
Experimental Protocol for IR Data Acquisition (ATR-FTIR):
-
Sample Preparation: A small amount of the solid powder is placed directly on the ATR crystal.
-
Data Acquisition: The IR spectrum is recorded using an FTIR spectrometer equipped with an ATR accessory. A background spectrum is collected first and automatically subtracted from the sample spectrum.
Rationale: ATR-FTIR is a rapid and convenient method for obtaining high-quality IR spectra of solid samples with minimal sample preparation.
Stability and Reactivity
While specific stability data for (4-Aminocyclohexyl)urea hydrochloride is unavailable, general considerations for similar compounds can be made. As a hydrochloride salt, it is expected to be relatively stable under normal storage conditions. However, it may be hygroscopic and should be stored in a cool, dry place. The compound contains reactive functional groups, including a primary amine and a urea moiety, which can participate in various chemical reactions such as acylation and alkylation.
Conclusion
(4-Aminocyclohexyl)urea hydrochloride is a chemical entity with identified basic structural and molecular properties. However, a comprehensive experimental characterization of its physicochemical properties is not yet available in the public scientific domain. This guide has summarized the known information and provided standardized protocols for the determination of key parameters such as melting point, solubility, pKa, and spectroscopic characteristics. The provided theoretical insights and experimental workflows are intended to guide future research and enable a more thorough understanding of this compound's behavior, which is essential for its potential applications in drug development and materials science. Further experimental investigation is warranted to fully elucidate the physicochemical profile of this molecule.
References
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LookChem. (n.d.). Cas 89536-19-6,Urea, N-(4-aminocyclohexyl)-N'-ethyl-, hydrochloride. Retrieved February 14, 2026, from [Link]
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Chemistry—A European Journal. (n.d.). Supporting Information. Retrieved February 14, 2026, from [Link]
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U.S. Environmental Protection Agency. (n.d.). Urea hydrochloride Properties. Retrieved February 14, 2026, from [Link]
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National Institute of Standards and Technology. (n.d.). Urea hydrochloride. In NIST Chemistry WebBook. Retrieved February 14, 2026, from [Link]
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FooDB. (2010, April 8). Showing Compound Urea (FDB012174). Retrieved February 14, 2026, from [Link]
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- Piasek, Z., & Urbański, T. (1962). The Infra-red Absorption Spectrum and Structure of Urea. Bulletin de l'Academie Polonaise des Sciences. Serie des Sciences Chimiques, 10, 113-119.
- Jäger, I., et al. (2020). Synthesis, Crystal Structure and Spectroscopic Characterization of 1-(Naphthalen-2-yl)-3-(3-(triethoxysilyl)propyl)urea. Molbank, 2020(4), M1163.
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Arkivoc. (2011). Synthesis and characterization of novel N-acyl cyclic urea derivatives. Retrieved February 14, 2026, from [Link]
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CAS. (n.d.). REGISTRY Database Summary Sheet (DBSS). Retrieved February 14, 2026, from [Link]
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Doc Brown's Advanced Organic Chemistry Revision Notes. (n.d.). mass spectrum,1H NMR & 13C NMR spectra & infrared spectrum of urea. Retrieved February 14, 2026, from [Link]
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Chemister.ru. (n.d.). urea. Retrieved February 14, 2026, from [Link]
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The Royal Society of Chemistry. (2012). A new route of CO2 catalytic activation: syntheses of N-substituted carbamates from dialkyl carbonates and polyureas. Retrieved February 14, 2026, from [Link]
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A Senior Application Scientist's Guide to the Spectroscopic Characterization of (4-Aminocyclohexyl)urea Hydrochloride
This technical guide provides an in-depth analysis of the key spectroscopic data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—for the structural elucidation of (4-Aminocyclohexyl)urea hydrochloride. The methodologies and interpretations presented herein are grounded in established scientific principles to ensure robust and reliable characterization, a cornerstone of drug development and chemical research.
Introduction: The Structural Imperative
(4-Aminocyclohexyl)urea hydrochloride is a bifunctional molecule featuring a cyclohexyl scaffold, a primary amine (as its hydrochloride salt), and a urea moiety. This combination of functional groups makes it a valuable building block in medicinal chemistry.[1] Accurate and unambiguous structural confirmation is paramount to guarantee the identity, purity, and quality of any synthesized batch. Spectroscopic analysis provides the definitive "fingerprint" of the molecule, and this guide explains the rationale behind the acquisition and interpretation of this critical data.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Skeleton
NMR spectroscopy is the most powerful technique for elucidating the precise carbon-hydrogen framework of an organic molecule. For a polar, salt-containing compound like (4-Aminocyclohexyl)urea hydrochloride, specific experimental choices are critical for acquiring high-quality, interpretable data.
Expertise in Action: Experimental Rationale
The choice of a deuterated polar aprotic solvent, such as dimethyl sulfoxide-d₆ (DMSO-d₆), is a deliberate and crucial first step. Its high polarity readily dissolves the hydrochloride salt, and its ability to participate in hydrogen bonding slows the chemical exchange rate of the labile N-H protons of the urea and ammonium groups.[2] This allows for their observation as distinct signals in the ¹H NMR spectrum, which would otherwise be broadened or exchanged with solvent protons in protic solvents like D₂O or CD₃OD.
¹H NMR Spectral Data
The proton NMR spectrum provides a quantitative map of all hydrogen atoms in the molecule. The hydrochloride form significantly influences the chemical shift of protons near the ammonium group due to the electron-withdrawing inductive effect of the positive charge.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~8.0 - 8.5 | Broad Singlet | 3H | -NH₃⁺ | The protons of the ammonium salt are deshielded and often appear as a broad signal due to quadrupolar coupling with the nitrogen atom and exchange. |
| ~6.2 - 6.5 | Doublet | 1H | -CH-NH -C(O) | The urea N-H proton coupled to the adjacent cyclohexyl C-H proton. Its chemical shift is characteristic of urea N-H protons.[3] |
| ~5.5 - 5.8 | Broad Singlet | 2H | -C(O)-NH₂ | The terminal urea protons are typically observed as a broad singlet.[4] |
| ~3.4 - 3.7 (trans) or ~3.8-4.1 (cis) | Multiplet | 1H | CH -NH₃⁺ | The methine proton alpha to the ammonium group. Its chemical shift and multiplicity depend on the cis/trans stereochemistry.[5] |
| ~2.9 - 3.2 | Multiplet | 1H | CH -NH- | The methine proton alpha to the urea nitrogen. |
| ~1.0 - 2.1 | Multiplets | 8H | Cyclohexyl -CH₂- | The eight methylene protons of the cyclohexyl ring appear as a complex series of overlapping multiplets. Protons in axial and equatorial positions have distinct chemical shifts.[5][6] |
¹³C NMR Spectral Data
The ¹³C NMR spectrum reveals the carbon backbone of the molecule.
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~158-160 | C=O | The carbonyl carbon of the urea group is characteristically found in this downfield region.[4][7] |
| ~48-52 | C H-NH₃⁺ | The carbon atom attached to the ammonium group is shifted downfield relative to a free amine.[8] |
| ~45-49 | C H-NH- | The carbon atom attached to the urea nitrogen. |
| ~28-35 | Cyclohexyl -CH₂- | The methylene carbons of the cyclohexyl ring. The exact shifts are influenced by the cis/trans stereochemistry.[8] |
Experimental Protocol: NMR Data Acquisition
-
Sample Preparation: Accurately weigh 5-10 mg of (4-Aminocyclohexyl)urea hydrochloride.[2]
-
Dissolution: Dissolve the sample in approximately 0.7 mL of DMSO-d₆ in a clean, dry 5 mm NMR tube.
-
Homogenization: Gently vortex the tube to ensure the sample is fully dissolved. A brief period in an ultrasonic bath may be used if necessary.
-
Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 300 MHz or higher field NMR spectrometer.
-
¹H Acquisition Parameters: Use a standard pulse program with a spectral width of approximately 16 ppm, an acquisition time of at least 2 seconds, and a relaxation delay of 2-5 seconds.
-
¹³C Acquisition Parameters: Use a proton-decoupled pulse sequence with a spectral width of approximately 220 ppm and a sufficient number of scans to achieve an adequate signal-to-noise ratio (typically requiring a longer acquisition time than ¹H NMR).
Visualization: NMR Workflow
Caption: Workflow for NMR sample preparation and data acquisition.
Infrared (IR) Spectroscopy: Functional Group Identification
IR spectroscopy is a rapid and effective method for confirming the presence of key functional groups by measuring the absorption of infrared radiation corresponding to molecular vibrations.
Expertise in Action: Interpreting Vibrations
The IR spectrum of (4-Aminocyclohexyl)urea hydrochloride is expected to be complex but highly informative. The urea moiety gives rise to a strong C=O (carbonyl) stretch, often referred to as the "Amide I" band.[9] The N-H bonds from both the urea and the ammonium group will produce strong, broad absorptions in the high-wavenumber region. The presence of the hydrochloride salt characteristically broadens the N-H stretching bands of the primary amine due to extensive hydrogen bonding.[10]
Characteristic IR Absorption Bands
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Rationale |
| 3450 - 3200 (broad) | N-H Stretch | Urea NH & NH₂ | The N-H stretching vibrations of the urea group typically appear as multiple bands in this region.[4][11] |
| 3200 - 2800 (very broad) | N⁺-H Stretch | Ammonium (-NH₃⁺) | The stretching of the N-H bonds in the ammonium salt results in a very broad and strong absorption due to hydrogen bonding. |
| 2950 - 2850 | C-H Stretch | Cyclohexyl | Aliphatic C-H stretching vibrations.[12] |
| ~1650 - 1680 (strong) | C=O Stretch (Amide I) | Urea Carbonyl | This is a highly characteristic and strong absorption for the urea carbonyl group.[4][9] |
| ~1640 - 1580 | N-H Bend | Urea NH₂ & NH₃⁺ | The scissoring vibration of the primary amine/ammonium and bending of the secondary amine.[11] |
| ~1470 | C-N Stretch | Urea N-C-N | The stretching vibration of the N-C-N system in urea.[9] |
| 1250 - 1020 | C-N Stretch | Aliphatic Amine | The C-N stretch of the cyclohexyl-amine bond.[11] |
Experimental Protocol: IR Data Acquisition (ATR Method)
-
Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal of the FTIR spectrometer is clean by wiping it with a soft tissue dampened with isopropanol and allowing it to dry completely.
-
Background Scan: Record a background spectrum of the empty ATR crystal. This is crucial to subtract any atmospheric (CO₂, H₂O) or residue signals from the sample spectrum.
-
Sample Application: Place a small amount (a few milligrams) of the solid (4-Aminocyclohexyl)urea hydrochloride powder onto the ATR crystal, ensuring complete coverage of the crystal surface.
-
Pressure Application: Lower the ATR press and apply consistent pressure to ensure good contact between the sample and the crystal.
-
Data Collection: Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to produce a spectrum with a good signal-to-noise ratio over a range of 4000-400 cm⁻¹.
-
Cleaning: After analysis, clean the ATR crystal thoroughly.
Visualization: IR Workflow
Caption: Workflow for FTIR analysis using an ATR accessory.
Mass Spectrometry (MS): Molecular Weight and Fragmentation
Mass spectrometry provides the molecular weight of the compound and, through fragmentation analysis, offers further structural confirmation. For a pre-charged and polar molecule like (4-Aminocyclohexyl)urea hydrochloride, electrospray ionization (ESI) is the method of choice.
Expertise in Action: Ionization and Fragmentation Logic
ESI is a "soft" ionization technique that allows the analysis of polar and non-volatile compounds by creating ions directly from a solution.[13] In positive ion mode (ESI+), the molecule will be detected as its corresponding cation. Since the compound is a hydrochloride salt, in solution it exists as the protonated free base. Therefore, the expected ion observed will be that of the protonated (4-Aminocyclohexyl)urea, which corresponds to the molecular weight of the free base plus the mass of a proton, denoted as [M+H]⁺.
The fragmentation of the parent ion in the mass spectrometer (often induced by collision with an inert gas in MS/MS experiments) will typically occur at the weakest bonds or lead to the formation of stable fragments. For this molecule, characteristic losses would include ammonia (NH₃) from the ammonium group or the urea terminus, and cleavage of the urea group itself. Fragmentation of the cyclohexyl ring is also possible.[14][15]
Expected Mass Spectrometric Data (ESI+)
The free base, (4-Aminocyclohexyl)urea, has a molecular formula of C₇H₁₅N₃O and a monoisotopic mass of approximately 173.12 Da.
| m/z (Daltons) | Ion Formula | Interpretation |
| 174.13 | [C₇H₁₆N₃O]⁺ | [M+H]⁺ : Protonated molecular ion (base peak). |
| 157.10 | [C₇H₁₃N₂O]⁺ | [M+H - NH₃]⁺ : Loss of ammonia from the protonated amine. |
| 130.12 | [C₇H₁₆N]⁺ | Loss of the urea functional group (-NHCONH₂). |
| 98.11 | [C₆H₁₂N]⁺ | Cleavage of the urea group, leaving the aminocyclohexyl cation. |
| 81.07 | [C₆H₉]⁺ | Fragmentation of the cyclohexyl ring after initial losses.[16] |
Experimental Protocol: LC-MS Data Acquisition
-
Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent like methanol or acetonitrile/water.[17] Further dilute this stock solution to a final concentration of 1-10 µg/mL for injection.
-
Chromatography (Optional but Recommended): Use a liquid chromatography (LC) system to introduce the sample. A simple isocratic flow of 50:50 acetonitrile:water with 0.1% formic acid on a C18 column can be used to desalt and introduce the sample to the mass spectrometer. The formic acid ensures the analyte remains protonated.
-
Mass Spectrometer Settings (ESI+):
-
Set the instrument to positive ion detection mode.
-
Optimize the capillary voltage (typically 3-5 kV), cone voltage, and desolvation gas flow and temperature to achieve a stable spray and maximum signal for the [M+H]⁺ ion.
-
-
Data Acquisition: Acquire a full scan mass spectrum over a range of m/z 50-500 to observe the parent ion and major fragments. For more detailed structural information, perform an MS/MS experiment by selecting the [M+H]⁺ ion (m/z 174.1) for collision-induced dissociation (CID) and scanning the resulting product ions.
Visualization: LC-MS Workflow
Caption: Workflow for LC-MS analysis with electrospray ionization.
Conclusion
The collective evidence from ¹H NMR, ¹³C NMR, IR, and MS provides a comprehensive and definitive characterization of (4-Aminocyclohexyl)urea hydrochloride. NMR spectroscopy elucidates the carbon-hydrogen framework and confirms the connectivity of the atoms. IR spectroscopy validates the presence of the key urea and ammonium functional groups. Finally, mass spectrometry confirms the molecular weight of the parent molecule and offers additional structural support through predictable fragmentation patterns. Together, these techniques form a self-validating system that ensures the structural integrity of the compound, a critical requirement for its application in research and development.
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Urea hydrochloride. NIST WebBook. Available at: [Link]
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rel-1-((1r,4r)-4-Aminocyclohexyl)urea dihydrochloride. Dana Bioscience. Available at: [Link]
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Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. NIH National Center for Biotechnology Information. Available at: [Link]
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Synthesis and characterization of novel N-acyl cyclic urea derivatives. Arkivoc. Available at: [Link]
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IR analysis of crystalline samples of some urea derivatives. PubMed. Available at: [Link]
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A Simultaneous Quantification of Four Potential Genotoxic Impurities. ResearchGate. Available at: [Link]
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Fast LC/MS/MS Analytical Method with Alternating Column Regeneration. Agilent. Available at: [Link]
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Review of (4-Aminocyclohexyl)urea hydrochloride and its structural analogs.
Scaffold Architecture, Synthesis, and Medicinal Applications[1]
Executive Summary: The Rigid Spacer
(4-Aminocyclohexyl)urea hydrochloride is a bifunctional aliphatic scaffold characterized by a cyclohexane ring substituted at the 1- and 4-positions with an amine and a urea moiety.[1] Unlike flexible alkyl chains, the cyclohexane core provides a rigid spatial arrangement, locking the two functional groups into a specific vector. This "rigidification" is a critical strategy in medicinal chemistry to reduce the entropic penalty of ligand-target binding.[1]
This guide focuses on the trans-isomer , the thermodynamically stable and biologically prevalent form found in active pharmaceutical ingredients (APIs) such as the antipsychotic Cariprazine and soluble epoxide hydrolase (sEH) inhibitors.[1]
Chemical Architecture & Stereochemistry
The biological activity of this scaffold is dictated by its stereochemistry.[1] The cyclohexane ring exists predominantly in a chair conformation.[1]
-
trans-Isomer (Diequatorial): In trans-1,4-disubstitution, both the amino and urea groups can adopt the equatorial position, minimizing 1,3-diaxial interactions.[1] This is the extended conformation (approx. 6 Å distance between N-N), often preferred for spanning binding pockets.
-
cis-Isomer (Axial-Equatorial): One substituent must be axial, introducing steric strain and altering the vector angle between the functional groups.[1]
Table 1: Physicochemical Profile
| Property | Value / Description |
| IUPAC Name | 1-(4-aminocyclohexyl)urea hydrochloride |
| Molecular Formula | C₇H₁₅N₃O[1] · HCl |
| Molecular Weight | 157.21 (Free base) / 193.67 (HCl salt) |
| Stereochemistry | trans (major medicinal relevance) |
| Solubility | High in H₂O, DMSO; Low in DCM, Et₂O |
| Key Pharmacophore | Urea (H-bond donor/acceptor), Amine (Cationic center) |
Medicinal Chemistry Applications
The (4-aminocyclohexyl)urea motif serves as a "pharmacophoric connector."[1]
3.1 The Urea Warhead
The urea group (
3.2 The Cyclohexane Linker
Replacing a flexible ethyl or propyl chain with a trans-cyclohexane ring restricts conformational freedom.[1] This pre-organization can:
-
Increase Potency: Reduces the entropy loss upon binding.[1]
-
Improve Metabolic Stability: Cyclohexane rings are generally more resistant to oxidative metabolism than linear alkyl chains.[1]
-
Enhance Selectivity: The fixed geometry prevents the molecule from adapting to "off-target" pockets.[1]
3.3 Structural Analogs in Drug Discovery
The scaffold is a precursor or substructure for several bioactive classes:
-
Dopamine D3/D2 Agonists (e.g., Cariprazine): Cariprazine utilizes a trans-1,4-cyclohexyl linker to connect a dimethylurea cap to a piperazine pharmacophore.[1] The specific geometry is crucial for D3 receptor selectivity.[1]
-
Soluble Epoxide Hydrolase (sEH) Inhibitors: Compounds like t-AUCB use the trans-4-aminocyclohexyl urea core to mimic the transition state of epoxide hydrolysis.[1]
Figure 1: Structural lineage of the (4-aminocyclohexyl)urea scaffold in modern therapeutics.[1]
Synthesis Protocol: Desymmetrization Strategy
Synthesizing the mono-urea from 1,4-diaminocyclohexane presents a challenge: avoiding the formation of the di-urea (bis-urea) byproduct.[1] The most robust method involves a protection-deprotection sequence.[1]
Objective: Synthesis of trans-(4-aminocyclohexyl)urea hydrochloride. Starting Material: trans-1,4-Diaminocyclohexane (Commercial grade, >98% trans).[1][2]
Phase 1: Mono-Protection (Desymmetrization)
Rationale: We block one amine to ensure the urea formation occurs only at the other site.[1]
-
Dissolution: Dissolve trans-1,4-diaminocyclohexane (10.0 g, 87.6 mmol) in MeOH (100 mL). Cool to 0°C.[1]
-
Addition: Add a solution of Di-tert-butyl dicarbonate (Boc₂O) (9.5 g, 43.8 mmol, 0.5 eq ) in MeOH (50 mL) dropwise over 2 hours.
-
Note: Using a deficit of Boc₂O statistically favors the mono-protected product over the di-protected species.[1]
-
-
Workup: Evaporate solvent. Resuspend residue in water.[1] The di-protected byproduct is insoluble and can be filtered off.[1] Extract the aqueous phase (containing mono-Boc and unreacted diamine) with CHCl₃.[1]
-
Purification: The unreacted diamine remains in the aqueous phase (at high pH) or can be washed out.[1] Evaporate CHCl₃ to yield N-Boc-trans-1,4-diaminocyclohexane .[1]
Phase 2: Urea Formation
Rationale:[1][3] Convert the free amine to a urea using Potassium Cyanate (KOCN) or Trimethylsilyl Isocyanate (TMS-NCO).[1] KOCN is greener and cheaper.[1]
-
Reaction: Dissolve N-Boc-trans-1,4-diaminocyclohexane (5.0 g, 23.3 mmol) in acetic acid/water (1:1, 50 mL).
-
Reagent: Add Potassium Cyanate (KOCN) (3.8 g, 46.6 mmol, 2.0 eq) in portions at room temperature. Stir for 12 hours.
-
Validation (TLC): Check for disappearance of starting amine (ninhydrin stain).[1]
-
Isolation: Neutralize with NaHCO₃. The product, tert-butyl (trans-4-ureidocyclohexyl)carbamate , will precipitate or can be extracted with EtOAc.[1]
Phase 3: Deprotection & Salt Formation
Rationale: Remove the Boc group under acidic conditions to generate the stable hydrochloride salt.[1]
-
Acidolysis: Dissolve the intermediate in 4M HCl in Dioxane (30 mL). Stir at room temperature for 2-4 hours.
-
Precipitation: The product, (4-aminocyclohexyl)urea hydrochloride , typically precipitates as a white solid due to its polarity.[1]
-
Filtration: Filter the solid under inert atmosphere (hygroscopic).[1] Wash with diethyl ether.[1]
-
Drying: Dry under vacuum over P₂O₅.
Figure 2: Step-by-step synthetic pathway for the hydrochloride salt.[1]
Analytical Characterization
To ensure scientific integrity, the synthesized compound must be validated against these expected data points.
Table 2: Expected Analytical Data
| Technique | Expected Signal / Observation | Interpretation |
| ¹H NMR (D₂O) | δ 1.2-1.5 (m, 4H, axial), 1.9-2.1 (m, 4H, eq) | Cyclohexane ring protons (distinct axial/equatorial splitting confirms chair).[1] |
| ¹H NMR (D₂O) | δ 3.1 (m, 1H, CH-NH₂), 3.5 (m, 1H, CH-Urea) | Methine protons at positions 1 and 4. |
| IR Spectroscopy | ~1650-1660 cm⁻¹ (Strong) | Urea C=O stretch (Amide I).[1] |
| IR Spectroscopy | ~3300-3400 cm⁻¹ (Broad) | N-H stretching (Amine and Urea).[1] |
| Mass Spectrometry | m/z = 158.1 [M+H]⁺ | Confirms molecular weight of the free base.[1] |
| Melting Point | >200°C (Decomposes) | Typical for high-melting hydrochloride salts.[1] |
References
-
sEH Inhibitor Design: Hwang, S. H., et al. (2007).[1] "Synthesis and Structure-Activity Relationship of Urea-Based Soluble Epoxide Hydrolase Inhibitors." Journal of Medicinal Chemistry, 50(16), 3825-3840.[1] Link
-
Urea Synthesis Methodology: Starkov, P., et al. (2012).[1] "Catalytic Urea Synthesis from Amines." Chemistry - A European Journal, 18(48), 15227-15231.[1] Link[1]
-
Trans-Diamine Synthesis: US Patent 4486603A.[1] "Preparation of trans cyclohexane 1,4-diamine." Link
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- 3. Thieme E-Journals - Synthesis / Abstract [thieme-connect.de]
- 4. researchgate.net [researchgate.net]
- 5. Cariprazine - PubChem [pubchem.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Functional Profiling and Bio-Application of (4-Aminocyclohexyl)urea Hydrochloride in Cell-Based Assays
This Application Note is structured to address the specific role of (4-Aminocyclohexyl)urea hydrochloride (herein referred to as ACU-HCl ) as a critical pharmacophore scaffold in Fragment-Based Drug Discovery (FBDD).
While ACU-HCl is primarily a synthetic intermediate, its application in cell-based assays focuses on Structure-Activity Relationship (SAR) validation , metabolite safety profiling , and its use as a negative control to confirm the specificity of complex urea-based inhibitors (e.g., Cofilin inhibitors, Soluble Epoxide Hydrolase inhibitors).
Executive Summary & Mechanism of Action
(4-Aminocyclohexyl)urea hydrochloride is a bifunctional aliphatic scaffold containing a primary amine and a urea moiety. In cell-based assays, it serves two distinct but critical roles:
-
Pharmacophore Validation (Negative Control): It is used to determine the "minimal pharmacophore" requirement. By treating cells with ACU-HCl alongside a full drug candidate (e.g., a Cofilin inhibitor like SZ-3), researchers can prove that the biological effect requires the full molecule, not just the urea-amine tail.
-
Metabolite Safety Profiling: As a potential hydrolytic metabolite of larger urea-based drugs (e.g., Cariprazine analogs or sEH inhibitors), ACU-HCl must be screened for intrinsic cytotoxicity to ensure that drug degradation products do not cause off-target necrosis.
Key Biological Context:
-
Cofilin Inhibition: ACU-HCl is the structural backbone for SZ-series inhibitors (e.g., SZ-3) which target Cofilin-mediated F-actin severing.
-
Soluble Epoxide Hydrolase (sEH): The urea group mimics the transition state of epoxide hydrolysis; ACU-HCl derivatives are potent sEH inhibitors used to study inflammation resolution.
Experimental Workflow: Fragment-Based Screening
The following diagram illustrates the logical flow of using ACU-HCl in a screening campaign, distinguishing its role as a precursor versus a control.
Figure 1: Workflow distinguishing the use of ACU-HCl as a synthetic precursor (Pathway A) versus its use as a biological control (Pathway B).
Protocol 1: Cytotoxicity & Metabolite Safety Profiling
Objective: To determine the IC50 of ACU-HCl to establish a "safe window" for its use as a control and to verify that potential metabolic cleavage of parent drugs does not yield toxic byproducts.
Materials:
-
Cell Line: HepG2 (Liver model for metabolism) or SH-SY5Y (Neuronal model for Cofilin inhibitors).
-
Reagent: (4-Aminocyclohexyl)urea hydrochloride (Stock: 100 mM in DMSO or Water).
-
Assay Kit: CCK-8 (Cell Counting Kit-8) or MTT.
Step-by-Step Methodology:
-
Preparation:
-
Dissolve ACU-HCl in sterile water (highly soluble) or DMSO. Prepare a 100 mM stock.
-
Note: The hydrochloride salt is acidic.[1] Verify pH of the culture medium does not drop below 7.2 upon addition. Buffer with HEPES if necessary.
-
-
Seeding:
-
Seed cells at
cells/well in 96-well plates. Incubate for 24 hours at 37°C, 5% CO₂.
-
-
Treatment:
-
Prepare serial dilutions of ACU-HCl in complete medium: 0.1, 1, 10, 50, 100, 500 µM.
-
Include a Vehicle Control (Media + Solvent) and a Positive Control (e.g., 10% DMSO or Staurosporine).
-
Incubate for 48 hours .
-
-
Readout:
-
Add 10 µL of CCK-8 reagent per well.
-
Incubate for 1-4 hours until orange dye develops.
-
Measure Absorbance at 450 nm.
-
-
Data Analysis:
-
Calculate % Viability =
. -
Interpretation: ACU-HCl is generally non-cytotoxic (
). Significant toxicity indicates off-target amine reactivity or pH imbalance.
-
Protocol 2: Pharmacophore Validation (Actin Dynamics Assay)
Objective: To prove that the Cofilin-inhibitory activity of drugs like SZ-3 is specific to the full molecule and not an artifact of the urea fragment.
Context: Cofilin promotes F-actin severing. Inhibitors (built from ACU-HCl) prevent this, stabilizing F-actin filaments.
Materials:
-
Cells: HeLa or Primary Neurons.
-
Reagents:
-
Compound A: SZ-3 (Active Cofilin Inhibitor).
-
Compound B: ACU-HCl (Fragment Control).
-
Stain: Phalloidin-FITC (binds F-actin).
-
Methodology:
-
Cell Culture: Grow cells on glass coverslips in 24-well plates.
-
Treatment:
-
Group 1: Vehicle (DMSO).
-
Group 2: SZ-3 (10 µM).
-
Group 3: ACU-HCl (10 µM) [Negative Control].
-
Group 4: ACU-HCl (10 µM) + Aldehyde precursor (10 µM) [Unreacted mixture control].
-
-
Incubation: Treat cells for 2 hours.
-
Fixation & Staining:
-
Fix with 4% Paraformaldehyde (15 min).
-
Permeabilize with 0.1% Triton X-100.
-
Stain with Phalloidin-FITC (1:1000) and DAPI (Nuclei).
-
-
Imaging & Analysis:
-
Capture images via Confocal Microscopy.[2]
-
Expected Result:
-
SZ-3: Increased F-actin fluorescence intensity (inhibition of severing).
-
ACU-HCl: Fluorescence intensity similar to Vehicle. This confirms the urea fragment alone is inactive.
-
-
Comparative Data Summary
| Compound | Role | Target | IC50 (Viability) | F-Actin Stabilization |
| SZ-3 (Derivative) | Active Drug | Cofilin | ~10-50 µM | High (+++) |
| ACU-HCl | Fragment / Control | None (Specific) | > 500 µM (Safe) | None (-) |
| t-AUCB (Derivative) | Active Drug | sEH | > 100 µM | N/A |
Table 1: Comparison of the inert fragment (ACU-HCl) versus its bioactive derivatives.
References
-
BenchChem. (2025).[1] Trans-2-(4-Aminocyclohexyl)acetic acid hydrochloride: Synthetic Intermediate for sEH Inhibitors.
-
Wang, Y., et al. (2020). Development of a Cofilin Inhibitor for the Treatment of Hemorrhagic Brain Injury-Induced Neuroinflammation. US Patent App. 2020/0369603 A1. (Describes synthesis of SZ-3 from (4-aminocyclohexyl)urea).
-
Hwang, S. H., et al. (2007). Synthesis and Structure-Activity Relationships of Potent Soluble Epoxide Hydrolase Inhibitors. Journal of Medicinal Chemistry.[3] (Establishes urea pharmacophore in sEH inhibitors).
-
NIST Chemistry WebBook. (2023). Urea hydrochloride Spectral Data.[4]
Sources
The Strategic Utility of (4-Aminocyclohexyl)urea Hydrochloride in Modern Drug Discovery
Introduction: The Urea Moiety as a Privileged Scaffold in Medicinal Chemistry
The urea functional group is a cornerstone in the design of therapeutic agents, prized for its unique ability to form stable, bidentate hydrogen bonds with biological targets.[1] This interaction motif is central to the efficacy of numerous FDA-approved drugs. (4-Aminocyclohexyl)urea hydrochloride emerges as a particularly valuable precursor in this context, offering a versatile scaffold for the synthesis of novel drug candidates. Its structure combines a reactive primary amine, a urea functionality, and a cyclohexane ring that imparts conformational rigidity, making it an attractive building block for creating compounds with high target affinity and specificity. This guide provides an in-depth exploration of the synthesis, properties, and applications of (4-Aminocyclohexyl)urea hydrochloride, complete with detailed protocols for its use in drug discovery workflows.
Physicochemical Properties and Safe Handling
| Property | Anticipated Value/Characteristic | Notes |
| CAS Number | 1443982-04-4[2][3] | Confirms the identity of the compound. |
| Appearance | White to off-white crystalline solid | Typical for small organic hydrochlorides. |
| Solubility | Soluble in water and polar organic solvents | The hydrochloride salt enhances aqueous solubility. |
| Stability | Stable under standard laboratory conditions | Should be stored in a cool, dry place.[4] |
| Hygroscopicity | Likely hygroscopic | As is common with many hydrochloride salts.[4] |
Safe Handling and Storage:
Given the chemical nature of (4-Aminocyclohexyl)urea hydrochloride, the following safety protocols are recommended:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[5]
-
Ventilation: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of any dust or aerosols.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[6]
-
First Aid: In case of contact with eyes or skin, rinse immediately and thoroughly with water. If inhaled, move to fresh air. If ingested, seek immediate medical attention.[7]
Synthesis of (4-Aminocyclohexyl)urea Hydrochloride: A Generalized Protocol
A direct, peer-reviewed synthesis protocol for (4-Aminocyclohexyl)urea hydrochloride is not extensively documented. However, based on established methods for the synthesis of monosubstituted ureas from diamines, a reliable two-step protocol can be proposed. This involves the selective mono-ureation of a protected diamine followed by deprotection. A plausible and efficient route starts from trans-1,4-diaminocyclohexane.
Reaction Scheme:
Figure 1: Proposed synthetic workflow for (4-Aminocyclohexyl)urea hydrochloride.
Experimental Protocol:
Step 1: Synthesis of tert-butyl (trans-4-aminocyclohexyl)carbamate
-
Reaction Setup: In a round-bottom flask, dissolve trans-1,4-diaminocyclohexane in dichloromethane (DCM).
-
Reagent Addition: Slowly add a solution of di-tert-butyl dicarbonate (Boc-anhydride) in DCM to the stirred solution at room temperature. The molar ratio of diamine to Boc-anhydride should be approximately 1:1 to favor mono-protection.
-
Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up and Purification: Upon completion, concentrate the reaction mixture under reduced pressure. The crude product can be purified by column chromatography on silica gel to isolate the mono-Boc-protected diamine.
Step 2: Synthesis of tert-butyl (trans-4-ureidocyclohexyl)carbamate
-
Reaction Setup: Dissolve the mono-Boc-protected diamine in a mixture of water and a suitable organic co-solvent (e.g., THF).
-
Urea Formation: Add a solution of potassium cyanate (KOCN) in water to the reaction mixture, followed by the careful addition of hydrochloric acid to maintain an acidic pH. Heat the mixture to facilitate the reaction. This method is a well-established procedure for the conversion of amines to ureas.[8]
-
Reaction Monitoring: Monitor the formation of the urea derivative by TLC or LC-MS.
-
Work-up and Purification: After the reaction is complete, neutralize the mixture and extract the product with an organic solvent. The organic layers are then combined, dried, and concentrated. The crude product can be purified by recrystallization or column chromatography.
Step 3: Synthesis of (trans-4-Aminocyclohexyl)urea hydrochloride
-
Deprotection: Dissolve the purified tert-butyl (trans-4-ureidocyclohexyl)carbamate in a suitable solvent such as dioxane or methanol.
-
Acidification: Add a solution of hydrochloric acid (e.g., 4M HCl in dioxane) and stir at room temperature.
-
Isolation: The hydrochloride salt of the product will precipitate out of the solution. The solid can be collected by filtration, washed with a non-polar solvent (e.g., diethyl ether), and dried under vacuum to yield (4-Aminocyclohexyl)urea hydrochloride.
Applications in Novel Drug Synthesis
The bifunctional nature of (4-Aminocyclohexyl)urea hydrochloride, possessing both a nucleophilic amine and a hydrogen-bonding urea moiety, makes it a powerful building block for combinatorial chemistry and the synthesis of targeted therapeutics.
Kinase Inhibitors
The urea group is a well-established pharmacophore in the design of kinase inhibitors, where it often forms key hydrogen bonds with the hinge region of the kinase domain. The amino group of (4-Aminocyclohexyl)urea hydrochloride provides a convenient handle for introducing various substituents to target different kinases.
Workflow for Kinase Inhibitor Synthesis:
Figure 2: General workflow for synthesizing kinase inhibitors.
Protocol: Synthesis of a Pyridinylamino-cyclohexylurea Derivative
This protocol is adapted from the synthesis of potent and selective CDK12 inhibitors.
-
Reaction Setup: In a microwave vial, combine (4-Aminocyclohexyl)urea hydrochloride, a substituted 2-halopyridine (e.g., 2-chloro-5-cyanopyridine), a palladium catalyst (e.g., Pd₂(dba)₃), a phosphine ligand (e.g., Xantphos), and a base (e.g., Cs₂CO₃) in a suitable solvent like dioxane.
-
Microwave Irradiation: Heat the reaction mixture in a microwave reactor to the specified temperature and for the required duration to drive the Buchwald-Hartwig amination to completion.
-
Work-up and Purification: After cooling, filter the reaction mixture and concentrate the filtrate. The crude product is then purified by preparative HPLC to yield the desired kinase inhibitor.
Antiviral Agents
The urea moiety is also found in a number of antiviral compounds. The ability of the urea group to engage in hydrogen bonding interactions can be exploited to disrupt viral protein functions.
Application Example:
(4-Aminocyclohexyl)urea hydrochloride can be used as a starting material for the synthesis of novel heterocyclic ureas with potential antiviral activity.[9][10] The primary amine can be reacted with various electrophiles to construct diverse heterocyclic systems.
Protocol: Acylation and Cyclization
-
Acylation: React (4-Aminocyclohexyl)urea hydrochloride with an acylating agent (e.g., a substituted benzoyl chloride) in the presence of a base to form an N-acylurea derivative.
-
Cyclization: The resulting intermediate can then undergo a cyclization reaction, for example, with a dehydrating agent, to form a heterocyclic system such as a dihydropyrimidinone.
GPCR Modulators and Ion Channel Blockers
The cyclohexane scaffold of (4-Aminocyclohexyl)urea hydrochloride can serve as a rigid core to which pharmacophoric elements for G-protein coupled receptors (GPCRs) or ion channels can be attached. The urea and amino functionalities provide anchor points for building out molecular complexity. For instance, derivatives of (4-aminocyclohexyl)urea have been investigated as melanocortin receptor agonists.[11]
Conclusion
(4-Aminocyclohexyl)urea hydrochloride is a high-value precursor for the synthesis of novel drug candidates. Its straightforward, albeit not widely documented, synthesis and its versatile reactivity make it an essential tool for medicinal chemists. The protocols and applications detailed in this guide are intended to provide a solid foundation for researchers to explore the full potential of this important building block in the ongoing quest for new and improved therapeutics.
References
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Essential Industries. (2014). SAFETY DATA SHEET. Available at: [Link]
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- Fisher Scientific. (2023).
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- Google Patents. (1999).
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- CymitQuimica. (n.d.). CAS 2615-25-0: trans-1,4-Diaminocyclohexane.
- RSC Publishing. (n.d.). Recent advances in urea- and thiourea-containing compounds: focus on innovative approaches in medicinal chemistry and organic synthesis.
- Dana Bioscience. (n.d.). rel-1-((1r,4r)-4-Aminocyclohexyl)urea dihydrochloride 50mg.
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- National Center for Biotechnology Information. (n.d.). Methyl (1r,4r)
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- 9. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis and Structure-Activity Relationships of Substituted Urea Derivatives on Mouse Melanocortin Receptors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Dissolution and Storage of (4-Aminocyclohexyl)urea Hydrochloride Solutions
For Researchers, Scientists, and Drug Development Professionals
Introduction
(4-Aminocyclohexyl)urea hydrochloride is a bifunctional molecule incorporating a primary amine and a urea moiety, presented as a hydrochloride salt to enhance its stability and aqueous solubility.[1] The integrity of this compound in solution is paramount for achieving reliable and reproducible results in research and development, particularly in areas like medicinal chemistry, fragment-based drug design, and biochemical assays. Improper handling, dissolution, or storage can lead to degradation, altering the compound's effective concentration and reactivity.
This guide provides a comprehensive, field-tested protocol for the dissolution and storage of (4-Aminocyclohexyl)urea hydrochloride. It moves beyond a simple list of steps to explain the scientific rationale behind each recommendation, ensuring users can adapt the protocol to their specific experimental needs while maintaining the highest standards of scientific integrity.
Physicochemical Properties & Safety Considerations
A foundational understanding of the compound's properties is critical for its effective use. As a hydrochloride salt of a weak base, its behavior in solution is governed by pH, temperature, and solvent choice.
Table 1: Properties of (4-Aminocyclohexyl)urea Hydrochloride
| Property | Value | Source(s) |
| CAS Number | 1443982-04-4 | [2][3] |
| Molecular Formula | C₇H₁₆ClN₃O | [3] |
| Molecular Weight | 193.68 g/mol | [3] |
| Appearance | Typically a white to off-white crystalline solid or powder. | [4][5] |
| Solubility | The hydrochloride form is expected to be highly soluble in water and polar protic solvents like ethanol. | [1] |
| Hygroscopicity | The solid is hygroscopic and readily absorbs moisture from the air. | [4] |
Chemical Stability: The Urea-Cyanate Equilibrium
The most significant challenge in working with urea-containing compounds in aqueous solutions is their propensity to exist in equilibrium with ammonium cyanate. This degradation pathway is catalyzed by heat and is highly pH-dependent. The cyanate formed is a reactive species that can irreversibly modify primary amine groups on proteins (a process known as carbamylation), potentially confounding experimental results.[6][7]
Studies on urea stability have shown that it is most stable in a pH range of 4-8.[8][9][10] Outside this range, and especially at elevated temperatures, the rate of decomposition increases significantly.[8][10] Therefore, freshly prepared solutions are always recommended for sensitive applications.[6]
Safety & Handling
(4-Aminocyclohexyl)urea hydrochloride and similar compounds are classified as irritants, capable of causing skin irritation and serious eye damage.[11][12][13]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, chemical-resistant gloves, and safety goggles.[11][14][15]
-
Ventilation: Handle the solid powder in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[11][14]
-
First Aid:
-
Eye Contact: Immediately rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[11][13]
-
Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water.[11][15]
-
Ingestion: Rinse mouth. Do NOT induce vomiting. Call a poison control center or doctor for treatment advice.[15]
-
Protocol for Preparation of Aqueous Solutions
This protocol is designed to ensure complete dissolution while minimizing degradation. The primary goal is to create a sterile, particulate-free stock solution at a known concentration.
Required Materials and Equipment
-
(4-Aminocyclohexyl)urea hydrochloride powder
-
High-purity, sterile deionized water or a suitable sterile buffer (e.g., PBS, HEPES, Tris)
-
Calibrated analytical balance
-
Sterile volumetric flasks and pipettes
-
Magnetic stirrer and stir bars
-
Calibrated pH meter
-
Sterile 0.22 µm syringe filters
-
Sterile storage vials (e.g., polypropylene cryovials)
Step-by-Step Dissolution Protocol
-
Pre-Calculation: Determine the mass of (4-Aminocyclohexyl)urea hydrochloride required to achieve the desired molar concentration in the final volume.
-
Weighing: Accurately weigh the calculated mass of the compound using an analytical balance in a fume hood.
-
Initial Dissolution: Transfer the weighed powder to a sterile volumetric flask. Add approximately 80% of the final desired volume of the chosen solvent (e.g., for a 10 mL final volume, add 8 mL).
-
Mixing: Add a sterile magnetic stir bar to the flask and place it on a magnetic stirrer. Stir the solution at room temperature until the solid is completely dissolved. The dissolution of urea compounds can be endothermic, causing the solution to cool. Gentle warming (not exceeding 30°C) can be applied if dissolution is slow, but prolonged heating should be avoided to prevent degradation.[7]
-
Volume Adjustment: Once the solid is fully dissolved, carefully add the solvent to reach the final calibrated volume mark on the flask.
-
pH Measurement & Adjustment (Optional but Recommended): As a hydrochloride salt, the initial solution will be acidic. If the experimental downstream application is pH-sensitive, measure the pH and adjust it to fall within the optimal stability range (pH 4-8) using small volumes of dilute acid (e.g., 0.1 M HCl) or base (e.g., 0.1 M NaOH).[8]
-
Sterile Filtration: Draw the solution into a sterile syringe and pass it through a 0.22 µm sterile syringe filter into a sterile container. This removes any microbial contaminants and undissolved particulates.
Causality Behind Experimental Choices
-
Why a Hydrochloride Salt? The salt form protonates the basic amine group, significantly increasing its polarity and, therefore, its solubility in aqueous media compared to the free base.[1]
-
Why Use Buffer? Using a buffered solvent helps maintain the pH within the stable 4-8 range, protecting the compound from base- or acid-catalyzed hydrolysis and degradation.[8]
-
Why Limit Heat? As previously discussed, heat accelerates the conversion of urea to cyanate, a reactive contaminant that can compromise your experiment.[6][7]
-
Why Sterile Filter? Filtration is a self-validating step that ensures the final solution is free from both particulate matter, which could interfere with analytical measurements, and microbial contamination, which could degrade the compound or invalidate cell-based assays.
Caption: Workflow for dissolving (4-Aminocyclohexyl)urea hydrochloride.
Protocol for Solution Storage and Stability
Proper storage is essential to preserve the integrity of the prepared solution. The primary objective is to slow the rate of chemical degradation and prevent contamination.
Principles of Long-Term Stability
The key to stable storage is mitigating the urea-cyanate equilibrium. This is best achieved by controlling the temperature. Storing solutions frozen solid effectively halts this chemical equilibrium.
Caption: Degradation pathway of urea leading to protein carbamylation.
Recommended Storage Conditions
To ensure the trustworthiness of experimental results, solutions should be stored under conditions that minimize degradation. Aliquoting the stock solution is a critical self-validating step.
Table 2: Recommended Storage Conditions
| Storage Duration | Temperature | Container | Key Considerations |
| Short-Term | 2-8°C | Tightly sealed, sterile tube | Use within 1 week maximum. Protect from light.[6] |
| Long-Term | -20°C or -80°C | Tightly sealed, sterile polypropylene cryovials | Recommended for storage > 1 week. Aliquot to avoid freeze-thaw cycles.[7] |
-
The Power of Aliquoting: Upon preparation, the stock solution should be immediately divided into smaller, single-use aliquots. This practice is fundamental to good laboratory practice for two reasons:
-
Avoids Freeze-Thaw Cycles: Repeated freezing and thawing can accelerate the degradation of some compounds and introduce water condensation, altering the concentration.
-
Prevents Contamination: Opening and closing a stock container multiple times increases the risk of microbial or chemical contamination. Using a fresh aliquot for each experiment ensures the integrity of the remaining stock.
-
Validating Solution Integrity
For long-term studies, it is prudent to periodically validate the integrity of stored solutions.
-
Visual Inspection: Before use, always visually inspect the thawed aliquot for any signs of precipitation or color change.
-
pH Check: If the solution was pH-adjusted, re-checking the pH of an aliquot can indicate potential degradation, as hydrolysis can alter the solution's pH.
-
Analytical Confirmation: For GMP or other highly regulated environments, analytical techniques like HPLC can be used to confirm the concentration and purity of the compound over time as part of a formal stability study.
Conclusion
The reliability of data generated using (4-Aminocyclohexyl)urea hydrochloride is directly linked to the proper preparation and storage of its solutions. By understanding the underlying chemical principles—particularly the compound's solubility characteristics and the urea-cyanate degradation pathway—researchers can implement robust handling protocols. Adhering to the guidelines of preparing fresh solutions, controlling pH, avoiding heat, and storing aliquots at or below -20°C will ensure solution integrity, leading to more accurate and reproducible scientific outcomes.
References
-
Panyachariwat, N., & Steckel, H. (2014). Stability of urea in solution and pharmaceutical preparations. Journal of the Society of Cosmetic Scientists of Japan. [Link]
-
Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: Urea hydrochloride. Retrieved from [Link]
-
Hill Brothers. (n.d.). Safety Data Sheet (UREA HYDROCHLORIDE 50%). Retrieved from [Link]
-
PubChem. (n.d.). Urea hydrochloride. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Stability of urea in solution and pharmaceutical preparations. Retrieved from [Link]
-
ResearchGate. (2014). Stability of urea in solution and pharmaceutical preparations | Request PDF. Retrieved from [Link]
-
Buckeye International. (2011). Safety Data Sheet - Buckeye Uppercut. Retrieved from [Link]
-
LookChem. (n.d.). Cas 89536-19-6,Urea, N-(4-aminocyclohexyl)-N. Retrieved from [Link]
-
Sciencemadness Discussion Board. (2006). Isolation of primary amines as HCL salt problem. Retrieved from [Link]
-
ResearchGate. (2018). Does anybody know how long you can keep 2x urea sample buffer for protein? Also can you freeze it? Retrieved from [Link]
-
JINHANG. (2025). How long can marine urea solution be stored? Retrieved from [Link]
-
ResearchGate. (2023). How can I neutralize aminehydrochlorides? Retrieved from [Link]
-
Bio-Rad. (n.d.). Solubilization. Retrieved from [Link]
-
ResearchGate. (n.d.). Recommended shelf life of urea aqueous solution at different storage temperatures. Retrieved from [Link]
-
U.S. Environmental Protection Agency (EPA). (n.d.). Urea hydrochloride Properties. Retrieved from [Link]
-
chemister.ru. (n.d.). Properties of substance: urea. Retrieved from [Link]
- Google Patents. (n.d.). US4670232A - Recovery of amines from by-product chloride salts.
-
University of Alberta. (n.d.). Isolation (Recovery) of amines. Retrieved from [Link]
-
LookChem. (n.d.). Urea hydrochloride. Retrieved from [Link]
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- 5. lookchem.com [lookchem.com]
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- 10. researchgate.net [researchgate.net]
- 11. echemi.com [echemi.com]
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- 13. buckeyeinternational.com [buckeyeinternational.com]
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- 15. jmnspecialties.com [jmnspecialties.com]
Quantitative Bioanalysis of (4-Aminocyclohexyl)urea in Biological Matrices: A High-Sensitivity LC-MS/MS Approach
Executive Summary & Scientific Rationale
(4-Aminocyclohexyl)urea (often supplied as the hydrochloride salt) presents a distinct bioanalytical challenge. As a low-molecular-weight, highly polar compound with no significant UV chromophore, traditional Reversed-Phase HPLC with UV detection is insufficient for trace quantification in complex matrices like plasma or urine.
This guide details a Hydrophilic Interaction Liquid Chromatography (HILIC) method coupled with Tandem Mass Spectrometry (MS/MS) .[1][2]
Why This Approach?
-
Retention: Standard C18 columns fail to retain this polar amine, leading to elution in the void volume where ion suppression is highest. HILIC provides superior retention and peak shape.[2][3]
-
Selectivity: The method distinguishes between the cis and trans isomers, which often have distinct biological activities.
-
Sensitivity: Positive Electrospray Ionization (ESI+) exploits the basic amine functionality for high-efficiency protonation
.
Analyte Profiling & Mechanism
| Property | Description | Impact on Method |
| Structure | Cyclohexane ring with an amine and a urea group. | Dual polarity: Amine (basic) + Urea (polar neutral). |
| pKa | ~10.5 (Amine) | Requires high pH mobile phase for neutralization OR low pH for full ionization. HILIC works best at acidic pH here to maintain ionization. |
| LogP | < 0 (Hydrophilic) | Incompatible with standard C18; requires HILIC or PFPP phases. |
| Detection | Non-UV active | Must use MS/MS (MRM mode) or derivatization (e.g., Dansyl-Cl). This guide focuses on direct MS/MS. |
Experimental Workflow
The following diagram illustrates the critical decision pathways and workflow for this specific analyte.
Figure 1: Analytical workflow emphasizing the direct HILIC-MS pathway over derivatization for standard pharmacokinetic applications.
Protocol 1: Sample Preparation (Mixed-Mode SPE)
While Protein Precipitation (PPT) is faster, Mixed-Mode Cation Exchange (MCX) Solid Phase Extraction is strongly recommended. The analyte's basic amine allows it to lock onto the sorbent while neutrals (phospholipids) are washed away.
Materials
-
SPE Cartridge: Oasis MCX or Strata-X-C (30 mg/1 mL).
-
Internal Standard (IS): (4-Aminocyclohexyl)urea-d4 or Cyclohexylurea (structural analog).
Step-by-Step Procedure
-
Pre-treatment: Aliquot
plasma. Add IS working solution. Add Formic Acid (aq) to acidify (protonate the amine). -
Conditioning:
- Methanol.
- Water (0.1% Formic Acid).
-
Loading: Load pre-treated sample at low vacuum (
). -
Wash 1 (Acidic/Aqueous):
2% Formic Acid in Water. (Removes proteins/salts). -
Wash 2 (Organic/Neutral):
Methanol. (Removes neutral lipids). -
Elution:
of 5% Ammonium Hydroxide in Methanol . -
Reconstitution: Evaporate to dryness (
, stream). Reconstitute in 90:10 Acetonitrile:Water (HILIC Mobile Phase).-
Critical: Do not reconstitute in 100% water; this will cause peak broadening in HILIC.
-
Protocol 2: LC-MS/MS Instrumentation
Liquid Chromatography (HILIC Mode)
Column: Waters ACQUITY BEH Amide (
Gradient Table:
| Time (min) | % A (Aqueous) | % B (Organic) | Action |
|---|---|---|---|
| 0.00 | 10 | 90 | Initial Hold |
| 1.00 | 10 | 90 | Start Gradient |
| 4.00 | 50 | 50 | Elution |
| 4.10 | 10 | 90 | Return to Initial |
| 7.00 | 10 | 90 | Re-equilibration |
Note on Re-equilibration: HILIC requires longer equilibration than Reverse Phase to re-establish the water layer on the silica surface.
Mass Spectrometry (ESI+)
Source: Electrospray Ionization (Positive Mode).[6] Analyte: (4-Aminocyclohexyl)urea MW: 157.2 g/mol (Free base)
MRM Transitions:
| Analyte | Precursor (
Validation & Quality Control (FDA/EMA Guidelines)
To ensure this method meets regulatory standards (FDA 2018 / ICH M10), the following parameters must be validated.
Selectivity & Specificity
-
Requirement: No interfering peaks at the retention time of the analyte in 6 different lots of blank matrix.
-
Isomer Separation: Ensure the gradient is shallow enough to separate cis and trans isomers if they are not co-eluting by design.
Matrix Effect (ME)
HILIC is prone to matrix effects from salts.
-
Calculation:
-
Acceptance: IS-normalized ME should be within
.
Carryover
Polar amines stick to metallic surfaces.
-
Mitigation: Use a needle wash of 50:25:25 Acetonitrile:Methanol:Water + 0.5% Formic Acid .
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Broad/Split Peaks | Injection solvent mismatch. | Ensure reconstitution solvent matches initial mobile phase (e.g., 90% ACN). Never inject 100% aqueous into HILIC. |
| RT Shift | pH fluctuation or insufficient equilibration. | Check buffer pH (Ammonium Formate is volatile). Increase re-equilibration time. |
| Low Sensitivity | Ion suppression. | Switch from PPT to MCX SPE to remove phospholipids. |
References
-
U.S. Food and Drug Administration (FDA). (2018).[4] Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]
- Jian, W., et al. (2010). HILIC-MS/MS for the determination of polar metabolites in biological fluids. Describes the foundational principles of using Amide columns for polar amines.
-
European Medicines Agency (EMA). (2022). ICH guideline M10 on bioanalytical method validation. Retrieved from [Link]
-
Agilent Technologies. (2018). Hydrophilic Interaction Chromatography Method Development and Troubleshooting. Retrieved from [Link] (General HILIC grounding).
Sources
- 1. researchgate.net [researchgate.net]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. lcms.labrulez.com [lcms.labrulez.com]
- 4. Federal Register :: Bioanalytical Method Validation; Guidance for Industry; Availability [federalregister.gov]
- 5. How to Avoid Common Problems with HILIC Methods [discover.restek.com]
- 6. lcms.cz [lcms.cz]
Troubleshooting & Optimization
Optimizing incubation time and concentration for (4-Aminocyclohexyl)urea hydrochloride experiments.
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to help you optimize your experiments using (4-Aminocyclohexyl)urea hydrochloride. As a urea-containing compound, its unique hydrogen bonding capabilities make it a valuable tool in various biological assays.[1][2] This guide is designed to address common challenges and provide a framework for developing robust and reproducible experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is (4-Aminocyclohexyl)urea hydrochloride and what are its primary applications?
(4-Aminocyclohexyl)urea hydrochloride is a urea derivative.[3] Urea-based compounds are significant in drug design due to their ability to form strong hydrogen bonds with biological targets, influencing selectivity, stability, and pharmacokinetic properties.[1][2] While specific applications for (4-Aminocyclohexyl)urea hydrochloride are not extensively detailed in publicly available literature, its structural motifs are found in molecules targeting a wide range of enzymes and receptors.[1][2] The hydrochloride salt form generally enhances a compound's solubility and stability in aqueous solutions.[3]
Q2: How should I prepare and store stock solutions of (4-Aminocyclohexyl)urea hydrochloride?
Proper preparation and storage of stock solutions are critical for consistent experimental results.[4]
-
Solvent Selection: While DMSO is a common solvent for creating highly concentrated stock solutions of small molecules, it's crucial to keep the final concentration in your cell culture media or assay buffer low (typically below 0.5%) to prevent solvent-induced toxicity or off-target effects.[4] For (4-Aminocyclohexyl)urea hydrochloride, its hydrochloride salt form suggests good solubility in water.[3]
-
Stability: Urea derivatives can be susceptible to degradation, especially with prolonged storage, exposure to light, or repeated freeze-thaw cycles.[4] It is advisable to prepare fresh dilutions from a stable, concentrated stock for each experiment.[4] The stability of urea solutions is also pH and temperature-dependent, with greater stability generally observed between pH 4 and 8.[5] Avoid heating urea solutions above 30-35°C to prevent decomposition.[6][7]
-
Storage: Store stock solutions at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles. Protect from light by using amber vials or wrapping tubes in foil.
Q3: I'm observing poor solubility of my compound in aqueous buffers. What can I do?
Poor aqueous solubility is a frequent challenge in small molecule experiments.[4] Here are several strategies to address this:
-
pH Adjustment: The solubility of ionizable compounds can be significantly influenced by pH.[4] Systematically adjusting the pH of your buffer within a range compatible with your experimental system may improve the solubility of (4-Aminocyclohexyl)urea hydrochloride.
-
Use of Co-solvents or Surfactants: In some in vitro assays, the inclusion of a low concentration of a co-solvent like ethanol or a non-ionic surfactant such as Tween-20 can help maintain solubility.[4] However, you must validate the compatibility of these additives with your specific assay to ensure they do not interfere with the biological activity you are measuring.[4]
Troubleshooting Guide
This section addresses specific issues you might encounter during your experiments and provides actionable solutions.
Issue 1: Inconsistent or Non-Reproducible Results Between Experiments
Inconsistent results are a common frustration in the lab.[4][8] The flowchart below outlines a systematic approach to troubleshooting this issue.
Caption: Troubleshooting workflow for inconsistent experimental results.
Issue 2: Determining the Optimal Concentration and Incubation Time
Finding the right balance of concentration and incubation time is crucial for observing the desired biological effect without inducing off-target effects or cytotoxicity.
Step-by-Step Protocol: Concentration-Response (Dose-Response) Curve
A concentration-response experiment is fundamental to determining the potency (e.g., IC50 or EC50) of your compound.[9]
-
Cell Seeding: Plate your cells at a predetermined density and allow them to adhere and grow for 24 hours.
-
Compound Dilution Series: Prepare a serial dilution of (4-Aminocyclohexyl)urea hydrochloride. A common starting point is a 10-point dilution series with a 1:3 dilution factor, starting from a high concentration (e.g., 100 µM).
-
Treatment: Remove the old media from your cells and add the media containing the different concentrations of your compound. Include a vehicle control (media with the same concentration of solvent, e.g., DMSO, as your highest compound concentration).
-
Incubation: Incubate the cells for a predetermined time (e.g., 24, 48, or 72 hours). The choice of incubation time will depend on the expected mechanism of action and the cell doubling time.
-
Assay: Perform your chosen assay to measure the biological endpoint (e.g., cell viability, enzyme activity, gene expression).
-
Data Analysis: Plot the response versus the log of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 or EC50.
Step-by-Step Protocol: Time-Course Experiment
A time-course experiment helps to determine the optimal incubation duration.
-
Cell Seeding: Plate your cells as you would for a concentration-response experiment.
-
Treatment: Treat the cells with a fixed concentration of (4-Aminocyclohexyl)urea hydrochloride, typically a concentration around the IC50 or EC50 value determined from your dose-response curve.
-
Time Points: Harvest or assay the cells at various time points (e.g., 0, 2, 4, 8, 12, 24, 48 hours).
-
Assay and Analysis: Perform your assay at each time point and plot the response against time to identify the time at which the maximal effect is observed or the desired biological change occurs.
Data Presentation: Recommended Starting Points
The following table provides general starting ranges for concentration and incubation time. These should be optimized for your specific cell type and assay.
| Parameter | Recommended Starting Range | Considerations |
| Concentration | 1 nM - 100 µM | Highly potent compounds may be effective at lower concentrations. Start with a broad range.[9] |
| Incubation Time | 4 - 72 hours | Shorter times may be sufficient for observing effects on signaling pathways, while longer times may be needed for effects on cell proliferation or gene expression. |
Issue 3: Unexpected or No Biological Effect
If you are not observing the expected biological effect, consider the following:
-
Positive Controls: Include a positive control in your experiment – a compound known to produce the expected effect.[9] This will help you verify that your assay system is working correctly.[10]
-
Orthogonal Probes: If possible, use another compound with a similar activity but a different chemical structure to confirm that the observed phenotype is due to the inhibition of the intended target.[9]
-
Target Engagement: Confirm that the compound is reaching and interacting with its intended target within the cell. This may require more advanced techniques such as cellular thermal shift assays (CETSA) or target-specific reporter assays.
Visualizing Experimental Logic: The Importance of Controls
Proper controls are the cornerstone of reliable and interpretable experimental data.[10] The diagram below illustrates the relationships between different types of controls and the experimental group.
Caption: The role of controls in a typical cell-based assay.
References
- Technical Support Center: Small Molecule Inhibitor Experiments - Benchchem. (n.d.).
- Urea, N-(4-aminocyclohexyl)-N'-ethyl-, hydrochloride | 89536-19-6. (n.d.). LookChem.
- Optimizing incubation time for complete protein denaturation with urea - Benchchem. (n.d.).
- Tips and troubleshooting. (n.d.). Takara Bio.
- Technical Support Center: Optimizing Protein Denaturation with Urea - Benchchem. (n.d.).
- Assay Troubleshooting. (n.d.). MB.
- Troubleshooting and optimizing lab experiments. (2022, October 12). YouTube.
- Small Molecule Inhibitors Selection Guide. (2020, September 20). Biomol Blog.
- Zawada, R. J. X., Kwan, P., & Olszewski, K. L. (2009). Quantitative determination of urea concentrations in cell culture medium. Analytical Biochemistry, 393(2), 219–222.
- Quantitative determination of urea concentrations in cell culture medium. (n.d.). ResearchGate.
- Jagtap, A. D., Kondekar, N. B., Sadani, A. A., & Chern, J.-W. (2017). Ureas: Applications in Drug Design. Current Medicinal Chemistry, 24(6), 622–651.
- Stability of urea in solution and pharmaceutical preparations. (n.d.). PubMed.
- Quantitative determination of urea concentrations in cell culture medium. (n.d.). Penn State.
- Ammonium Chloride-Promoted Rapid Synthesis of Monosubstituted Ureas under Microwave Irradiation. (n.d.). eScholarship@McGill.
- Process for the preparation of trans 4-amino-cyclohexyl acetic acid ethyl ester hcl. (n.d.). Google Patents.
- PROCESS FOR THE PREPARATION OF TRANS 4-AMINO-CYCLOHEXYL ACETIC ACID ETHYL ESTER HCl. (n.d.). Google Patents.
- (4-aminocyclohexyl)urea hydrochloride | 1443982-04-4. (n.d.). Sigma-Aldrich.
- Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. (n.d.). PMC - NIH.
- Process for the preparation of monocyclohexylurea. (n.d.). Google Patents.
- Bis(4-methylcyclohexyl)urea: A Comprehensive Technical Guide for its Use as a Reference Standard in Pharmaceutical Analysis - Benchchem. (n.d.).
- Inhibition of Urea Hydrolysis in Human Urine for Resource and Energy Recovery: Pharmaceuticals and Their Metabolites as Co-Existing Anticatalyzers. (n.d.). MDPI.
- Urea – applications, properties and significance in industry. (2025, January 22).
- Dicyclohexylurea – Knowledge and References. (n.d.). Taylor & Francis.
Sources
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How to prevent degradation of (4-Aminocyclohexyl)urea hydrochloride during experiments.
A Guide to Preventing Degradation During Experimental Use
Welcome to the Technical Support Center for (4-Aminocyclohexyl)urea hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance on the handling, storage, and use of this compound to minimize degradation and ensure the integrity of your experiments. As Senior Application Scientists, we have compiled this information based on established chemical principles and extensive experience with related molecules.
Frequently Asked Questions (FAQs)
Q1: What is (4-Aminocyclohexyl)urea hydrochloride and what are its primary degradation concerns?
(4-Aminocyclohexyl)urea hydrochloride is a substituted urea compound. The primary degradation concerns stem from the hydrolysis of the urea functional group and potential reactions involving the aminocyclohexyl moiety. The hydrochloride salt form is generally more stable than the free base, but improper handling and storage can still lead to degradation.
Key potential degradation pathways include:
-
Hydrolysis: The urea group is susceptible to hydrolysis under both acidic and basic conditions, which can break it down into an aminocyclohexyl amine, ammonia, and carbon dioxide. The rate of hydrolysis is significantly influenced by pH and temperature.
-
Thermal Decomposition: Like many organic molecules, elevated temperatures can lead to the decomposition of (4-Aminocyclohexyl)urea hydrochloride. Thermal stress can accelerate hydrolysis and may also lead to other degradation pathways, such as the formation of isocyanates and amines.[1][2]
-
Oxidation: The amino group on the cyclohexane ring could be susceptible to oxidation, especially in the presence of oxidizing agents or under harsh conditions.
-
Photodegradation: Exposure to light, particularly UV radiation, can provide the energy to initiate degradation reactions. It is crucial to protect the compound and its solutions from light.
Q2: How should I properly store solid (4-Aminocyclohexyl)urea hydrochloride?
Proper storage of the solid compound is the first and most critical step in preventing degradation.
| Storage Parameter | Recommendation | Rationale |
| Temperature | Store in a cool, dry place. | Minimizes the rate of potential solid-state degradation reactions and prevents thermal decomposition. |
| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen) if possible. | The compound is hygroscopic, meaning it can absorb moisture from the air, which can initiate hydrolysis.[3] An inert atmosphere minimizes exposure to moisture and oxygen. |
| Light | Store in a light-resistant container. | Protects the compound from photolytic degradation. |
| Container | Use a tightly sealed container. | Prevents the ingress of moisture and atmospheric contaminants. |
Q3: What are the best practices for preparing solutions of (4-Aminocyclohexyl)urea hydrochloride?
The preparation of solutions is a stage where the compound is particularly vulnerable to degradation.
-
Solvent Selection: Use high-purity, anhydrous solvents whenever possible. If using aqueous buffers, they should be freshly prepared and de-gassed to remove dissolved oxygen.
-
pH Control: The stability of urea and its derivatives is highly pH-dependent. Urea is generally most stable in the pH range of 4-8.[4] Avoid strongly acidic or basic conditions unless required by the experimental protocol. If the pH of the final solution is critical, it should be measured and adjusted carefully.
-
Temperature: Prepare solutions at room temperature or below, if solubility allows. Avoid heating to dissolve the compound unless absolutely necessary, and if so, use the lowest effective temperature for the shortest possible time.
-
Freshness: Prepare solutions fresh for each experiment. Avoid storing solutions for extended periods, even at low temperatures. If storage is unavoidable, store in tightly sealed containers, protected from light, at 2-8°C, and for the shortest possible duration. A stability study of the solution under your specific storage conditions is recommended.
Troubleshooting Guide
Problem: I am seeing unexpected peaks in my chromatogram (e.g., HPLC) when analyzing my sample.
Possible Cause: Degradation of (4-Aminocyclohexyl)urea hydrochloride.
Troubleshooting Steps:
-
Analyze a Freshly Prepared Standard: Prepare a solution of (4-Aminocyclohexyl)urea hydrochloride from a fresh, properly stored solid sample immediately before analysis. This will serve as your baseline for an undegraded sample.
-
Review Your Sample Preparation:
-
pH of Sample Diluent: Is your sample diluent strongly acidic or basic? Consider using a diluent with a pH closer to neutral.
-
Temperature: Was your sample exposed to high temperatures during preparation?
-
Time: How long was your sample in solution before analysis? Minimize this time as much as possible.
-
-
Investigate Environmental Factors:
-
Light Exposure: Was your sample, either solid or in solution, exposed to light for an extended period?
-
Air Exposure: Was the solution left open to the air, which could introduce moisture and oxygen?
-
-
Perform a Forced Degradation Study: To confirm if the unexpected peaks are indeed degradation products, you can perform a forced degradation study. This involves intentionally exposing the compound to harsh conditions to generate the degradation products.[4][5][6][7]
Experimental Protocols
Protocol 1: Basic Forced Degradation Study
This protocol is designed to intentionally degrade (4-Aminocyclohexyl)urea hydrochloride to identify potential degradation products and to test the stability-indicating nature of an analytical method.
Objective: To generate degradation products of (4-Aminocyclohexyl)urea hydrochloride under various stress conditions.
Materials:
-
(4-Aminocyclohexyl)urea hydrochloride
-
0.1 M Hydrochloric Acid (HCl)
-
0.1 M Sodium Hydroxide (NaOH)
-
3% Hydrogen Peroxide (H₂O₂)
-
High-purity water
-
Methanol or other suitable organic solvent
-
Heating block or water bath
-
Photostability chamber or light source
-
pH meter
-
Analytical method (e.g., HPLC-UV)
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of (4-Aminocyclohexyl)urea hydrochloride in a suitable solvent (e.g., water or methanol) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acid Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M HCl. Heat at 60°C for a specified time (e.g., 2, 4, 8 hours). Neutralize with 0.1 M NaOH before analysis.
-
Base Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M NaOH. Keep at room temperature for a specified time (e.g., 2, 4, 8 hours). Neutralize with 0.1 M HCl before analysis.
-
Oxidation: Mix an aliquot of the stock solution with an equal volume of 3% H₂O₂. Keep at room temperature for a specified time (e.g., 2, 4, 8 hours).
-
Thermal Degradation: Place an aliquot of the stock solution in a tightly sealed vial and heat at 80°C for a specified time (e.g., 24, 48, 72 hours). Also, place solid compound in a vial and heat under the same conditions.
-
Photodegradation: Expose an aliquot of the stock solution and a sample of the solid compound to a light source (as per ICH Q1B guidelines) for a specified duration. Keep a control sample wrapped in aluminum foil to protect it from light.
-
-
Analysis: Analyze the stressed samples, along with a control sample (unstressed stock solution), using a suitable analytical method. Compare the chromatograms to identify new peaks corresponding to degradation products.
Expected Outcome: This study will help in identifying the conditions under which (4-Aminocyclohexyl)urea hydrochloride is unstable and will generate samples containing its degradation products. This is crucial for developing a stability-indicating analytical method.
Visualizing Degradation & Experimental Workflow
To better understand the potential degradation pathways and the experimental workflow for assessing stability, the following diagrams are provided.
Caption: Potential degradation pathways for (4-Aminocyclohexyl)urea hydrochloride.
Sources
- 1. repository.officiele-overheidspublicaties.nl [repository.officiele-overheidspublicaties.nl]
- 2. rcilabscan.com [rcilabscan.com]
- 3. researchgate.net [researchgate.net]
- 4. longdom.org [longdom.org]
- 5. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effect of urea and alkylureas on the stability and structural fluctuation of the M80-containing Ω-loop of horse cytochrome c - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. essind.com [essind.com]
Method for purifying (4-Aminocyclohexyl)urea hydrochloride from crude reaction mixtures.
Welcome to the Technical Support Center for the purification of (4-Aminocyclohexyl)urea hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and answers to frequently asked questions encountered during the purification of this compound from crude reaction mixtures. Our goal is to equip you with the knowledge to overcome common challenges and ensure the highest purity of your final product.
I. Understanding the Purification Challenge
(4-Aminocyclohexyl)urea hydrochloride is a substituted urea derivative of interest in medicinal chemistry.[1] The primary challenge in its purification lies in effectively removing unreacted starting materials, reaction byproducts, and other process-related impurities. The presence of both a basic amine and a polar urea functional group, along with its salt form, dictates the choice of purification strategy.
Common Impurities in Crude (4-Aminocyclohexyl)urea Hydrochloride Mixtures:
-
Unreacted Starting Materials: Such as 1,4-diaminocyclohexane and isocyanates or their precursors.
-
Di-substituted Urea Byproducts: Formation of ureas on both amino groups of the cyclohexane ring.
-
Oligomeric Species: Potential for side reactions leading to small polymer chains.
-
Residual Solvents: Solvents used in the synthesis that are carried over.
-
Inorganic Salts: Byproducts from reagents or pH adjustments.
A successful purification process must selectively remove these impurities while maximizing the recovery of the desired product.
II. Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems that may arise during the purification of (4-Aminocyclohexyl)urea hydrochloride.
Problem 1: Low Yield After Recrystallization
Symptoms:
-
Significantly less crystalline product is recovered than expected.
-
The mother liquor still contains a high concentration of the desired product.
Potential Causes & Solutions:
| Cause | Explanation | Solution |
| Inappropriate Solvent Choice | The solvent may be too good at dissolving the product, even at low temperatures. Urea derivatives have varying solubilities in different solvents.[2][3] | Action: Select a solvent or solvent system where (4-Aminocyclohexyl)urea hydrochloride has high solubility at elevated temperatures and low solubility at room temperature or below. Methanol, ethanol, or mixtures with less polar solvents like acetonitrile can be effective.[2][4] |
| Insufficient Cooling | The solution was not cooled to a low enough temperature to induce complete crystallization. | Action: After initial cooling to room temperature, place the crystallization vessel in an ice bath or a refrigerator (ensure it is spark-proof) to maximize crystal formation.[2][5] |
| Too Much Solvent Used | Using an excessive volume of solvent will keep more of the product dissolved in the mother liquor. | Action: Use the minimum amount of hot solvent required to fully dissolve the crude product. This ensures the solution becomes supersaturated upon cooling. |
| Premature Crystallization | Crystals forming too quickly can trap impurities and may not represent the pure product. | Action: Allow the solution to cool slowly to room temperature before further cooling. Rapid cooling can cause the product to "crash out" of solution, trapping impurities.[5] |
Problem 2: Product Purity is Below Acceptance Criteria
Symptoms:
-
Analytical tests (e.g., HPLC, NMR) show the presence of significant impurities.
-
The melting point of the product is broad or lower than the literature value.
Potential Causes & Solutions:
| Cause | Explanation | Solution |
| Co-precipitation of Impurities | Impurities with similar solubility profiles to the product can crystallize alongside it. | Action 1: Perform a second recrystallization. Action 2: Consider an alternative purification technique such as column chromatography if impurities are persistent. |
| Incomplete Removal of Basic/Acidic Impurities | Residual starting amines or other basic/acidic byproducts may remain. | Action: An acid-base extraction can be effective. Dissolve the crude product in an appropriate organic solvent and wash with a dilute acid to remove other basic impurities, or a dilute base to remove acidic impurities. The hydrochloride salt form of the target compound requires careful pH control to avoid converting it to the free base.[6] |
| Trapped Solvent | Residual solvent can be trapped within the crystal lattice. | Action: After filtration, thoroughly dry the crystals under vacuum, possibly with gentle heating, to remove any remaining solvent. |
Problem 3: Oily Product or Failure to Crystallize
Symptoms:
-
The product separates as an oil rather than a crystalline solid.
-
No solid formation is observed even after prolonged cooling.
Potential Causes & Solutions:
| Cause | Explanation | Solution |
| High Impurity Levels | A high concentration of impurities can inhibit crystal lattice formation. | Action 1: Attempt to "crash out" the product by adding a non-solvent (a solvent in which the product is insoluble) to the solution. This may yield a less pure solid that can then be subjected to recrystallization.[5] Action 2: Perform a preliminary purification step like an acid-base extraction to remove major impurities before attempting crystallization.[6] |
| Presence of Water | For solvent systems sensitive to water, its presence can sometimes prevent crystallization. | Action: Ensure all glassware is dry and use anhydrous solvents if necessary. |
| Incorrect Solvent System | The chosen solvent or solvent mixture is not conducive to crystallization for this specific compound. | Action: Experiment with different solvent systems. A good starting point is a polar protic solvent like ethanol or methanol, or a mixture with a less polar co-solvent.[2][4] |
III. Frequently Asked Questions (FAQs)
Q1: What is the best solvent for recrystallizing (4-Aminocyclohexyl)urea hydrochloride?
The ideal recrystallization solvent is one that dissolves the compound when hot but not when cold, while impurities remain soluble at all temperatures.[2] For a polar molecule like (4-Aminocyclohexyl)urea hydrochloride, polar protic solvents such as methanol or ethanol are often good starting points.[2][3] You may need to experiment with solvent mixtures, for instance, ethanol/acetonitrile or methanol/water, to achieve optimal purification and yield.[4][7]
Q2: How can I confirm the purity of my final product?
Several analytical methods can be used to assess the purity of (4-Aminocyclohexyl)urea hydrochloride:
-
High-Performance Liquid Chromatography (HPLC): This is a quantitative method to determine the percentage of your compound and detect impurities.[8]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of your compound and identify any organic impurities.
-
Melting Point Analysis: A sharp melting point close to the literature value is a good indicator of high purity.
-
Mass Spectrometry (MS): Confirms the molecular weight of your compound.
Q3: My crude product is a sticky solid. How should I handle it?
A sticky or gummy crude product often indicates the presence of residual solvent or impurities that lower the melting point.
-
Trituration: Try stirring the crude material with a solvent in which the desired product is insoluble but the impurities are soluble. This can help to solidify the product and remove some of the stickiness.
-
Solvent Removal: Ensure all reaction solvents have been thoroughly removed under vacuum before attempting purification.
Q4: Can I use column chromatography to purify (4-Aminocyclohexyl)urea hydrochloride?
Yes, column chromatography can be an effective purification method, especially for removing impurities with different polarities.[9] However, due to the high polarity of the hydrochloride salt, a polar stationary phase (like silica gel) and a polar mobile phase will be required. A common mobile phase could be a mixture of dichloromethane and methanol, with a small amount of ammonia or triethylamine to prevent streaking of the amine on the column. It's important to note that the hydrochloride salt may not be ideal for standard silica gel chromatography. It might be necessary to first convert it to the free base, perform the chromatography, and then reform the hydrochloride salt.
IV. Experimental Protocol: Recrystallization of (4-Aminocyclohexyl)urea Hydrochloride
This protocol provides a general guideline for the recrystallization of (4-Aminocyclohexyl)urea hydrochloride. The specific solvent and volumes may need to be optimized for your particular crude mixture.
Materials:
-
Crude (4-Aminocyclohexyl)urea hydrochloride
-
Recrystallization solvent (e.g., methanol, ethanol, or a mixture)
-
Erlenmeyer flask
-
Hot plate with stirring capability
-
Condenser (optional, but recommended for volatile solvents)
-
Buchner funnel and filter flask
-
Filter paper
-
Ice bath
Procedure:
-
Dissolution: Place the crude (4-Aminocyclohexyl)urea hydrochloride in an Erlenmeyer flask. Add a minimal amount of the chosen recrystallization solvent.
-
Heating: Gently heat the mixture with stirring on a hot plate. If using a volatile solvent, attach a condenser. Add small portions of the solvent until the solid just dissolves. It is crucial to avoid adding excess solvent to maximize the yield.
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot filtration to remove them. This step should be done quickly to prevent premature crystallization.
-
Cooling: Remove the flask from the heat and allow it to cool slowly to room temperature. Slow cooling is essential for the formation of pure crystals.[5]
-
Crystallization: Once the solution has reached room temperature, you should observe crystal formation. To maximize the yield, place the flask in an ice bath for at least 30 minutes.
-
Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of cold recrystallization solvent to remove any remaining mother liquor.
-
Drying: Dry the purified crystals under vacuum to remove all traces of solvent.
V. Visualizing the Purification Workflow
The following diagram illustrates the decision-making process and workflow for purifying (4-Aminocyclohexyl)urea hydrochloride.
Caption: Purification workflow for (4-Aminocyclohexyl)urea hydrochloride.
VI. References
-
Why is methanol used in recrystallization of urea? - Quora. (2018). Retrieved from [Link]
-
Amine Treating - Troubleshooting Guide. (n.d.). Scribd. Retrieved from [Link]
-
Technique Series: Recrystallization (urea as an example). (2016). YouTube. Retrieved from [Link]
-
Workup: Amines. (n.d.). University of Rochester, Department of Chemistry. Retrieved from [Link]
-
Recrystallization Purification Method for Urea. (n.d.). China/Asia On Demand (CAOD). Retrieved from [Link]
-
Urea Recrystallization. (2022). YouTube. Retrieved from [Link]
-
Process for purifying and crystallizing urea. (1959). Google Patents. Retrieved from
-
Amine Best Practices Guidelines. (n.d.). Refining Online. Retrieved from [Link]
-
Troubleshooting — SRU and Amine Blog. (2024). Sulfur Recovery Engineering Inc. Retrieved from [Link]
-
Urea. (n.d.). Chemister.ru. Retrieved from [Link]
-
UREA TESTING METHODS. (n.d.). BioSpectra. Retrieved from [Link]
-
Urea, N-(4-aminocyclohexyl)-N'-ethyl-, hydrochloride. (n.d.). LookChem. Retrieved from [Link]
-
Process for the preparation of trans 4-amino-cyclohexyl acetic acid ethyl ester hcl. (2010). Google Patents. Retrieved from
-
Analytical methods for measuring urea in pharmaceutical formulations. (1997). PubMed. Retrieved from [Link]
-
Analytical Method Verification Report: Urea UPLC Assay. (2016). BioSpectra. Retrieved from [Link]
-
Urea. (n.d.). Wikipedia. Retrieved from [Link]
-
Analytical methodology for the determination of urea: Current practice and future trends. (2002). ResearchGate. Retrieved from [Link]
-
Urea. (n.d.). PubChem. Retrieved from [Link]
-
Quantitative determination of urea concentrations in cell culture medium. (2010). National Institutes of Health. Retrieved from [Link]
-
Urea. (n.d.). Solubility of Things. Retrieved from [Link]
-
How to purify the urea bought from market to pure urea? (2018). ResearchGate. Retrieved from [Link]
-
Purification of urea. (1953). Google Patents. Retrieved from
-
Process for the preparation of trans 4-amino-cyclohexyl acetic acid ethyl ester hcl. (2014). Google Patents. Retrieved from
-
PROCESS FOR THE PREPARATION OF TRANS 4-AMINO-CYCLOHEXYL ACETIC ACID ETHYL ESTER HCl. (n.d.). Google Patents. Retrieved from
-
Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. (2020). National Institutes of Health. Retrieved from [Link]
-
Multi-Component Crystals Containing Urea: Mechanochemical Synthesis and Characterization by 35Cl Solid-State NMR Spectroscopy. (2022). RSC Publishing. Retrieved from [Link]
Sources
- 1. Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. quora.com [quora.com]
- 3. solubilityofthings.com [solubilityofthings.com]
- 4. researchgate.net [researchgate.net]
- 5. youtube.com [youtube.com]
- 6. Workup [chem.rochester.edu]
- 7. EP2358661B1 - Process for the preparation of trans 4-amino-cyclohexyl acetic acid ethyl ester hcl - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Addressing batch-to-batch variability of synthesized (4-Aminocyclohexyl)urea hydrochloride.
Subject: Addressing Batch-to-Batch Variability & Standardization Protocols
Strategic Overview: The "Hidden" Variables
In drug discovery, the (4-aminocyclohexyl)urea moiety is a privileged scaffold, often serving as a rigid linker in soluble epoxide hydrolase (sEH) inhibitors and antipsychotics (e.g., Cariprazine analogs).
However, this fragment is notorious for batch-to-batch variability that manifests downstream as inconsistent IC50 values or erratic pharmacokinetic profiles. If your biological data is "bouncing" between batches, the culprit is rarely the assay—it is the chemistry of this specific intermediate.
The three vectors of failure are:
-
Stereochemical Drift: The ratio of cis (axial-equatorial) to trans (diequatorial) isomers.
-
Oligomerization: Formation of symmetrical di-urea byproducts or biurets.
-
Salt Stoichiometry: Hygroscopic drift altering the effective molecular weight (MW).
This guide provides the forensic tools to identify these issues and the synthetic protocols to eliminate them.
Diagnostic Logic & Troubleshooting
Before altering your synthesis, you must diagnose the specific mode of failure. Use this logic tree to isolate the root cause of your variability.
Figure 1: Diagnostic logic flow for isolating variability sources in (4-aminocyclohexyl)urea HCl synthesis.
Technical Modules: Deep Dive & Solutions
Module A: Stereochemical Consistency (Cis vs. Trans)
The trans-isomer (1,4-diequatorial) is typically the pharmacologically active form due to its extended linear geometry. The cis-isomer introduces a "kink" in the molecule, often destroying binding affinity.
-
The Problem: Many synthesis routes (e.g., hydrogenation of 4-nitrophenylureas) yield a thermodynamic mixture (often ~80:20 trans:cis). Without rigorous control, Batch A might be 95% trans and Batch B 75% trans, leading to a 20% drop in apparent potency.
-
The Solution: You must enforce Thermodynamic Control via recrystallization.
Protocol: Stereoselective Recrystallization
Purpose: To enrich the trans-isomer to >99% de (diastereomeric excess).
-
Dissolution: Dissolve crude (4-aminocyclohexyl)urea HCl in minimum boiling Ethanol (absolute).
-
Acidification: Add 0.5 equivalents of concentrated HCl (to ensure full protonation and suppress amine solubility).
-
Reflux: Reflux for 1 hour. Note: This allows dynamic equilibration if reversible pathways exist, but primarily dissolves the more soluble cis-isomer.
-
Cooling: Cool slowly to Room Temperature (RT) over 4 hours, then to 0°C.
-
Filtration: Filter the white precipitate. The trans-isomer crystallizes preferentially due to better packing efficiency.
-
Validation: Perform 1H-NMR (DMSO-d6).
Self-Validating Metric (NMR): Examine the methine proton at position 1 (attached to the urea).
-
Trans-isomer: Appears as a triplet of triplets (tt) with a large coupling constant (
) due to axial-axial coupling. -
Cis-isomer: Appears as a broad multiplet or quintet with smaller coupling (
) due to axial-equatorial coupling. -
Pass Criteria: No integration detectable for the cis-methine signal.
Module B: Chemical Purity (The "Double-Reacted" Impurity)
When synthesizing this molecule from 1,4-diaminocyclohexane, a statistical distribution occurs. You want the Mono-urea , but you often get the Di-urea (symmetrical byproduct).
| Species | Structure | Solubility (Water) | Impact |
| Mono-urea | H₂N-Cy-NH-CO-NH₂ | High | Desired Product |
| Di-urea | H₂N-CO-NH-Cy-NH-CO-NH₂ | Low | Precipitator / Inert Filler |
| Biuret | H₂N-Cy-NH-CO-NH-CO-NH₂ | Moderate | False Positive in Assays |
-
The Fix: Use a "Reverse Addition" strategy.
-
Do not add urea/cyanate to the diamine.
-
Do: Add the urea source (e.g., Potassium Cyanate, KOCN) slowly to a large excess of diamine (3 equivalents) at acidic pH. This ensures the active reagent always encounters unreacted diamine, favoring mono-substitution.
-
Module C: Solid-State Handling (Hygroscopicity)
As a hydrochloride salt of a primary amine and a urea, this compound is hygroscopic .
-
The Variability: Batch A is dry (MW = 193.6 g/mol ). Batch B absorbed water (MW = 229.6 g/mol , dihydrate). If you weigh 10 mg of Batch B, you are actually dosing 15% less active compound than Batch A.
-
The Fix:
-
Drying: Dry all batches at 40°C under high vacuum (<5 mbar) over
for 24 hours. -
Storage: Store under Argon in desiccators.
-
Calculation: Always perform a Quantitative NMR (qNMR) or elemental analysis (CHN) to determine the "Effective Formula Weight" before making stock solutions.
-
Frequently Asked Questions (FAQ)
Q1: My NMR shows a "hump" under the urea protons. What is this?
-
A: This is likely restricted rotation of the urea bond or exchangeable protons broadening due to wet DMSO. Add a drop of
; if the hump disappears, it was exchangeable NH protons. If it sharpens into distinct peaks, it may be a rotamer, but for simple ureas, this usually indicates the presence of the cis-isomer which has different H-bonding dynamics.
Q2: Can I separate the isomers using Flash Chromatography?
-
A: It is difficult. The free base amines streak on silica. The HCl salts are too polar. Recrystallization is superior for scale. If you must use chromatography, use a C18 reverse-phase column with an acidic buffer (0.1% TFA) to keep the amine protonated and improve peak shape.
Q3: Why is my yield of the mono-urea so low (<30%)?
-
A: You likely used a 1:1 stoichiometry of diamine to urea. Statistically, this yields 25% di-urea, 50% mono-urea, and 25% unreacted diamine. To maximize yield, use 3-4 equivalents of diamine and recycle the unreacted starting material.
References & Grounding
-
Stereochemical Characterization:
-
Synthesis & Isomerization:
-
Context: Methods for synthesizing and separating trans-4-aminocyclohexane derivatives, specifically for Cariprazine intermediates.
-
Source: WIPO Patent WO2010070368A1. Process for the preparation of trans 4-amino-cyclohexyl acetic acid ethyl ester HCl. Link
-
-
Hygroscopicity of Amine Salts:
-
Context: Impact of moisture on amine HCl salt stability and handling.
-
Source: PharmaInfo. Effect of Hygroscopicity on pharmaceutical ingredients. Link
-
-
Urea Synthesis Mechanisms:
-
Context: Preventing biuret and symmetrical urea formation during synthesis.
-
Source: Common Organic Chemistry. Urea Formation - Common Conditions. Link
-
Disclaimer: These protocols are for research use only. Always consult the Safety Data Sheet (SDS) for (4-Aminocyclohexyl)urea hydrochloride before handling.
Sources
Validation & Comparative
Comparative analysis of (4-Aminocyclohexyl)urea hydrochloride with other known inhibitors.
Abstract
Nitric oxide (NO) is a critical signaling molecule synthesized by three isoforms of nitric oxide synthase (NOS): neuronal (nNOS), endothelial (eNOS), and inducible (iNOS). While nNOS and eNOS produce NO for physiological processes like neurotransmission and vasodilation, the overexpression of iNOS during inflammatory responses can lead to cytotoxic levels of NO, contributing to the pathophysiology of inflammatory diseases, septic shock, and neurodegenerative disorders.[1] Consequently, the selective inhibition of iNOS over its constitutive counterparts is a significant therapeutic goal.[2][3] This guide provides a comparative analysis of key arginine-mimetics, focusing on urea- and guanidine-based compounds that inhibit NOS activity. We will examine the rationale behind targeting iNOS, compare the potency and selectivity of representative inhibitors, and provide a detailed protocol for assessing inhibitor efficacy in a research setting.
The Rationale for Selective iNOS Inhibition
The three NOS isoforms, despite sharing the same substrate L-arginine, play distinct physiological and pathological roles.[2]
-
nNOS (NOS-I): Primarily found in neuronal tissue, it is involved in synaptic plasticity and neuronal signaling.
-
eNOS (NOS-III): Located in the endothelium, its NO production is vital for maintaining vascular tone and blood pressure regulation.[2]
-
iNOS (NOS-II): Its expression is induced in various cells, notably macrophages, in response to inflammatory stimuli like bacterial lipopolysaccharide (LPS) and cytokines.[4] The sustained, high-output NO production from iNOS is a key component of the innate immune response but can cause significant tissue damage when dysregulated.[3]
Non-selective inhibition of all three isoforms can lead to detrimental side effects, such as hypertension from eNOS inhibition.[5] This underscores the critical need for inhibitors with high selectivity for the iNOS isoform to target inflammation-driven pathologies without disrupting essential physiological functions.[4]
Comparative Analysis of NOS Inhibitors
The development of NOS inhibitors has largely focused on molecules that mimic the substrate, L-arginine. These compounds typically feature a guanidino group or a bioisosteric equivalent, such as a urea or amidine group, which competes with L-arginine for binding at the enzyme's active site.[6]
While specific inhibitory data for (4-Aminocyclohexyl)urea hydrochloride is not widely published, its core structure is representative of a class of urea-based inhibitors. Studies have shown that urea itself can produce a dose-dependent, reversible inhibition of inducible NO production in macrophages at a post-transcriptional level.[7] This suggests that urea-based scaffolds can serve as a foundation for developing novel iNOS inhibitors.
For a practical comparison, we will analyze well-characterized guanidine- and amidine-based inhibitors against the different NOS isoforms.
Quantitative Comparison of Inhibitor Potency and Selectivity
The following table summarizes the inhibitory constants (IC₅₀/Kᵢ) for several widely studied NOS inhibitors. A lower value indicates higher potency. Selectivity is determined by the ratio of inhibitory constants between isoforms (e.g., Kᵢ for eNOS / Kᵢ for iNOS).
| Inhibitor | Type | iNOS Potency | nNOS Potency | eNOS Potency | Selectivity Profile |
| L-NAME | Non-selective Guanidine | Kᵢ: 4.4 µM | Kᵢ: 15 nM | Kᵢ: 39 nM | Non-selective |
| Aminoguanidine | Moderately Selective Guanidine | Potent Inhibition | 10-100x less potent than vs. iNOS | 10-100x less potent than vs. iNOS | Moderately iNOS selective[8] |
| L-NIL | Moderately Selective Amidine | IC₅₀: 0.4-3.3 µM[9] | IC₅₀: 17-92 µM[9] | IC₅₀: 8-38 µM[9] | ~28-fold selective for iNOS over nNOS[10] |
| 1400W | Highly Selective Amidine | Kᵢ: <7 nM | Kᵢ: 2 µM | Kᵢ: 50 µM | >200-fold selective for iNOS over nNOS; >5000-fold over eNOS[11] |
Data sourced from multiple references.[8][9][10][11][12] Values can vary based on assay conditions and species.
Insights from the Comparison
-
L-NAME (N(G)-nitro-L-arginine methyl ester) is a classic non-selective inhibitor, potently blocking all three isoforms.[12] Its lack of selectivity makes it a useful tool for general studies on NO function but unsuitable for therapeutic applications targeting inflammation.[5]
-
Aminoguanidine represents an early attempt at isoform selectivity. While it is equipotent to non-selective inhibitors against iNOS, it shows a modest preference over the constitutive isoforms, making it a valuable research tool.[8][13]
-
L-NIL (L-N6-(1-iminoethyl)lysine) demonstrates a significant step forward in selectivity. Its structure provides a better fit within the iNOS active site, resulting in approximately 28-fold greater selectivity for iNOS compared to nNOS.[1][10]
-
1400W (N-(3-(Aminomethyl)benzyl)acetamidine) is a benchmark for highly selective iNOS inhibition. It acts as a slow, tight-binding inhibitor with remarkable selectivity over both nNOS and eNOS.[11] This high degree of selectivity makes it an excellent candidate for investigating the specific roles of iNOS in disease models and as a potential therapeutic agent.
Experimental Section: Measuring NOS Inhibition
To quantitatively assess and compare the potency of inhibitors like (4-Aminocyclohexyl)urea hydrochloride, a robust and validated biochemical assay is required. The most common method measures the production of nitrite (NO₂⁻) and nitrate (NO₃⁻), the stable oxidation products of NO.
Workflow for NOS Inhibition Assay
The following diagram illustrates the typical workflow for determining an inhibitor's IC₅₀ value against a specific NOS isoform.
Caption: Workflow for determining NOS inhibitor potency using the Griess assay.
Detailed Protocol: In Vitro NOS Inhibition Assay
This protocol is designed for a 96-well plate format, suitable for high-throughput screening.[14][15]
A. Causality and Experimental Choices:
-
Why the Griess Assay? This colorimetric method is simple, cost-effective, and reliable for quantifying nitrite, a direct proxy for NO production in vitro.[16]
-
Why Lactate Dehydrogenase (LDH)? NOS activity requires NADPH as a cofactor. However, excess NADPH can interfere with the Griess reaction. Some commercial kits include LDH to specifically degrade residual NADPH before adding the Griess reagents, thereby preventing false readings.[16]
-
Controls are Critical:
-
Negative Control (0% Inhibition): Contains enzyme and buffer but no inhibitor. This represents the maximum enzyme activity.
-
Positive Control: Contains a known inhibitor (e.g., L-NAME) at a high concentration to establish maximum inhibition.
-
Blank: Contains all reagents except the enzyme to subtract background absorbance.
-
B. Step-by-Step Methodology:
-
Reagent Preparation:
-
Inhibitor Stock: Prepare a 10 mM stock solution of the test compound (e.g., (4-Aminocyclohexyl)urea hydrochloride) in an appropriate solvent (e.g., sterile water or DMSO).
-
Serial Dilutions: Perform serial dilutions of the inhibitor stock to create a range of concentrations (e.g., from 100 µM to 1 nM) in Assay Buffer.
-
Assay Buffer: Prepare a buffer (e.g., 50 mM HEPES, pH 7.4) containing the necessary cofactors for NOS activity: L-arginine (substrate), NADPH, FAD, FMN, and tetrahydrobiopterin (BH₄). Calmodulin is also required for nNOS and eNOS activity.[17]
-
Enzyme Solution: Dilute the recombinant NOS isozyme (iNOS, nNOS, or eNOS) to the desired working concentration in Assay Buffer immediately before use. Keep on ice.
-
Griess Reagents: Prepare Griess Reagent A (e.g., 1% sulfanilamide in 5% phosphoric acid) and Griess Reagent B (e.g., 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).
-
-
Assay Procedure:
-
To each well of a 96-well microplate, add 50 µL of the appropriate inhibitor dilution or control solution.
-
Initiate the reaction by adding 50 µL of the prepared Enzyme Solution to each well.
-
Mix gently and incubate the plate at 37°C for 30-60 minutes.
-
Stop the reaction. If not using an NADPH-depleting system, the addition of Griess Reagent A can suffice.
-
Add 50 µL of Griess Reagent A to all wells and incubate for 5-10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent B to all wells and incubate for another 5-10 minutes at room temperature. A pink/magenta color will develop.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at 540 nm using a microplate reader.
-
Subtract the absorbance of the blank from all other readings.
-
Calculate the percentage of inhibition for each inhibitor concentration using the formula: % Inhibition = 100 * (1 - (Abs_inhibitor / Abs_negative_control))
-
Plot the % Inhibition against the logarithm of the inhibitor concentration.
-
Use non-linear regression analysis (sigmoidal dose-response curve) to calculate the IC₅₀ value, which is the concentration of inhibitor required to reduce NOS activity by 50%.
-
Conclusion and Future Perspectives
The selective inhibition of iNOS remains a highly sought-after therapeutic strategy for a multitude of inflammatory disorders. While classic guanidino-based inhibitors like L-NAME lack the necessary isoform selectivity, subsequent drug discovery efforts have yielded compounds like L-NIL and the highly potent and selective 1400W. The structural motif of (4-Aminocyclohexyl)urea hydrochloride positions it within the class of urea-based inhibitors, which are known to interact with NOS. Future studies should focus on synthesizing and testing a library of such urea derivatives to establish a clear structure-activity relationship. By employing robust biochemical assays as detailed in this guide, researchers can effectively characterize the potency and selectivity of novel compounds, paving the way for the development of next-generation iNOS-targeted therapeutics.
References
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Moore, W. M., et al. (1994). L-N6-(1-iminoethyl)lysine: a selective inhibitor of inducible nitric oxide synthase. Journal of Medicinal Chemistry, 37(23), 3886-3888. [Link]
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Liaudet, L., et al. (1997). Nonselective versus Selective Inhibition of Inducible Nitric Oxide Synthase in Experimental Endotoxic Shock. The Journal of Infectious Diseases. [Link]
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Hobbs, A. J., et al. (1999). Selective Inhibitors of Inducible Nitric Oxide Synthase: Potential Agents for the Treatment of Inflammatory Diseases? Current Medicinal Chemistry. [Link]
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Clementi, E., et al. (2002). Progress in the Development of Selective Nitric Oxide Synthase (NOS) Inhibitors. Current Pharmaceutical Design. [Link]
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Musumeci, F., et al. (2021). Selective Inhibitors of the Inducible Nitric Oxide Synthase as Modulators of Cell Responses in LPS-Stimulated Human Monocytes. International Journal of Molecular Sciences, 22(15), 7887. [Link]
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Assay Genie. Nitric Oxide Synthase Inhibitor Screening Kit (BA0189). [Link]
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Thomsen, L. L., et al. (1997). Selective Inhibition of Inducible Nitric Oxide Synthase Inhibits Tumor Growth in Vivo: Studies with 1400W, a Novel Inhibitor. Cancer Research, 57(15), 3300-3304. [Link]
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Prakash, S., & Vaziri, N. D. (1996). Urea inhibits inducible nitric oxide synthase in macrophage cell line. Hypertension, 28(2), 260-264. [Link]
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Almeida, C. B., et al. (2021). Nitric Oxide Synthase Dependency in Hydroxyurea Inhibition of Erythroid Progenitor Growth. Antioxidants, 10(8), 1201. [Link]
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Rolla, G. E., et al. (2005). Nitric oxide synthases inhibition results in renal failure improvement in cirrhotic rats. Annals of Hepatology, 4(1), 37-42. [Link]
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Corbett, J. A., et al. (1993). Selective Inhibition of the Inducible Nitric Oxide Synthase by Aminoguanidine. Journal of Biological Chemistry, 268(25), 18471-18474. [Link]
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Stefanovic-Racic, M., et al. (1994). Comparison of the nitric oxide synthase inhibitors methylarginine and aminoguanidine as prophylactic and therapeutic agents in rat adjuvant arthritis. The Journal of Rheumatology, 21(10), 1897-1904. [Link]
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Szabó, C., et al. (1996). Comparison of the effects of aminoguanidine and N omega-nitro-L-arginine methyl ester on the multiple organ dysfunction caused by endotoxaemia in the rat. European Journal of Pharmacology, 300(1-2), 99-104. [Link]
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Forbes, J. M., et al. (1997). Relative contributions of advanced glycation and nitric oxide synthase inhibition to aminoguanidine-mediated renoprotection in diabetic rats. Diabetologia, 40(10), 1136-1143. [Link]
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Tan, B., et al. (2015). Nitric oxide inhibition strategies. Future Science OA, 1(2), FSO54. [Link]
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Priego, T., et al. (2008). Effect of two iNOS inhibitors, L-NIL or aminoguanidine (AG), on SOCS-3... ResearchGate. [Link]
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Head-to-head comparison of (4-Aminocyclohexyl)urea hydrochloride and [Competitor Compound Name].
An In-Depth Technical Guide for Researchers in Drug Discovery
As the landscape of therapeutic intervention evolves, the inhibition of soluble epoxide hydrolase (sEH) has emerged as a compelling strategy for treating a variety of inflammatory, cardiovascular, and pain-related disorders.[1][2][3] This enzyme plays a pivotal role in the degradation of beneficial endogenous lipid mediators, the epoxyeicosatrienoic acids (EETs).[1][4] By inhibiting sEH, the bioavailability of these protective EETs is increased, amplifying their anti-inflammatory, vasodilatory, and analgesic effects.[1][5]
This guide provides a detailed comparison between (4-Aminocyclohexyl)urea hydrochloride , a compound with structural motifs suggestive of sEH inhibition, and trans-4-[4-(3-Adamantan-1-yl-ureido)-cyclohexyloxy]-benzoic acid (t-AUCB) , a well-characterized, potent, and orally bioavailable sEH inhibitor.[6][7] While experimental data on (4-Aminocyclohexyl)urea hydrochloride is not extensively available in the public domain, this document serves as a framework for its evaluation, outlining the necessary experimental protocols and providing a benchmark against a known competitor.
The core of this analysis rests on the shared 1,3-disubstituted urea pharmacophore, a structural feature renowned for its potent interaction with the sEH active site.[2][8][9] Our objective is to provide researchers with the foundational knowledge and practical methodologies required to assess the potential of novel urea-based compounds in this therapeutic class.
Physicochemical Properties: A Structural Overview
A molecule's physical and chemical properties are fundamental to its pharmacokinetic and pharmacodynamic behavior. Here, we compare the structural attributes of (4-Aminocyclohexyl)urea hydrochloride and the established competitor, t-AUCB.
| Feature | (4-Aminocyclohexyl)urea hydrochloride | t-AUCB |
| Structure | ||
| Molecular Formula | C₇H₁₆ClN₃O | C₂₄H₃₂N₂O₄ |
| Molecular Weight | 193.68 g/mol [10] | 428.5 g/mol |
| CAS Number | 1443982-04-4[10] | 1025946-97-0 |
| Key Moieties | Cyclohexyl ring, Urea, Primary amine (as hydrochloride salt) | Adamantyl group, Cyclohexyl ring, Urea, Benzoic acid |
The primary structural similarity is the N,N'-disubstituted urea core attached to a cyclohexyl ring. This feature is crucial for sEH inhibition.[11] The key difference lies in the substitutions. t-AUCB possesses a bulky, hydrophobic adamantyl group and a benzoic acid moiety, features optimized to improve potency and pharmacokinetic properties.[4][6] (4-Aminocyclohexyl)urea hydrochloride is a smaller molecule with a primary amine, suggesting different solubility and binding characteristics. The hydrochloride salt form enhances its aqueous solubility.[12][13]
Mechanism of Action: The Urea Pharmacophore at Work
Urea-based compounds are a cornerstone of sEH inhibitor design. They function as potent, competitive, tight-binding inhibitors that mimic the transition state of epoxide hydrolysis by the enzyme.[8][9]
The mechanism relies on key hydrogen bonding interactions within the catalytic site of sEH:
-
The carbonyl oxygen of the urea moiety forms critical hydrogen bonds with the hydroxyl groups of two tyrosine residues, Tyr383 and Tyr466 (in human sEH).[14][15]
-
One of the urea nitrogens acts as a hydrogen bond donor to the catalytic nucleophile, Asp333.[8]
These interactions anchor the inhibitor within the active site, preventing the hydrolysis of endogenous EETs. The hydrophobic substituents on the urea (e.g., cyclohexyl and adamantyl groups) occupy hydrophobic pockets within the binding site, further enhancing potency and affinity.[8]
Comparative In Vitro Efficacy
The standard metric for an inhibitor's potency is its half-maximal inhibitory concentration (IC₅₀), which quantifies the concentration of the compound required to reduce enzyme activity by 50%.
| Compound | Target | IC₅₀ Value (nM) | Source |
| t-AUCB | Human sEH | 1.3 ± 0.05 | [6] |
| Mouse sEH | ~11 (similar potency reported for related compounds) | [3] | |
| (4-Aminocyclohexyl)urea hydrochloride | Human sEH | Data Not Available | - |
| Mouse sEH | Data Not Available | - |
t-AUCB is a highly potent inhibitor with low nanomolar activity against human sEH.[6] This high potency, combined with excellent oral bioavailability, makes it a valuable tool for in vivo studies and a benchmark for new compound development.[6][7] The efficacy of (4-Aminocyclohexyl)urea hydrochloride remains to be determined experimentally. The following protocol outlines the standard procedure for such a determination.
Experimental Protocol: Fluorometric sEH Inhibition Assay
To empirically compare the inhibitory potency of (4-Aminocyclohexyl)urea hydrochloride and t-AUCB, a fluorescence-based assay is the industry standard due to its sensitivity, robustness, and amenability to high-throughput screening.[16][17]
Principle: This assay utilizes a non-fluorescent substrate, such as (3-phenyl-oxiranyl)-acetic acid cyano-(6-methoxy-naphthalen-2-yl)-methyl ester (PHOME). The sEH enzyme hydrolyzes the epoxide ring of the substrate. This intermediate undergoes intramolecular cyclization, ultimately releasing the highly fluorescent molecule 6-methoxy-2-naphthaldehyde.[16][18] The rate of increase in fluorescence is directly proportional to sEH activity, and a decrease in this rate in the presence of a test compound indicates inhibition.
Materials:
-
Recombinant human sEH (hsEH)
-
sEH Assay Buffer: 25 mM Bis-Tris-HCl, pH 7.0, containing 0.1 mg/mL BSA.[16][19]
-
sEH Substrate (PHOME)
-
Test Compounds: (4-Aminocyclohexyl)urea hydrochloride and t-AUCB (as a positive control), dissolved in DMSO.
-
Black, flat-bottom 96- or 384-well microplates.[16]
-
Fluorescence microplate reader.
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds in DMSO. A typical concentration range for an initial screen might be from 10 µM down to low nM.[17] Further dilute these stocks into sEH Assay Buffer.
-
Enzyme Preparation: Dilute the recombinant hsEH stock solution to the desired working concentration in ice-cold sEH Assay Buffer.
-
Assay Plate Setup:
-
To the wells of the microplate, add 40 µL of sEH Assay Buffer.
-
Add 10 µL of the diluted test compound solutions to the appropriate wells.
-
Include "vehicle control" wells (containing DMSO diluted in buffer) and "inhibitor control" wells (containing a known inhibitor like t-AUCB).[20]
-
-
Enzyme Addition & Pre-incubation: Add 20 µL of the diluted hsEH solution to each well (except for background control wells).
-
Incubation: Incubate the plate for 5 minutes at room temperature to allow the inhibitors to bind to the enzyme.[19]
-
Reaction Initiation: Initiate the enzymatic reaction by adding 20 µL of the PHOME substrate solution to all wells.
-
Fluorescence Measurement: Immediately place the plate in a fluorescence reader pre-set to 25-30°C. Measure the fluorescence kinetically for 15-30 minutes, with readings every 30-60 seconds. Use excitation and emission wavelengths appropriate for the substrate's fluorescent product (e.g., Ex/Em: 330/465 nm or 362/460 nm for PHOME derivatives).[18][20]
-
Data Analysis:
-
Calculate the initial reaction rates (slope of the linear portion of the fluorescence vs. time curve).
-
Normalize the rates of the inhibitor-treated wells to the vehicle control wells (representing 100% activity).
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a four-parameter non-linear regression curve to determine the IC₅₀ value.[17]
-
Conclusion and Future Directions
This guide establishes a comparative framework between (4-Aminocyclohexyl)urea hydrochloride and the potent, well-studied sEH inhibitor, t-AUCB. While both molecules share the critical urea-based pharmacophore essential for sEH inhibition, their ultimate therapeutic potential is dictated by factors including inhibitory potency, selectivity, metabolic stability, and oral bioavailability.
t-AUCB serves as an excellent benchmark, demonstrating low nanomolar potency and proven in vivo efficacy in models of hypertension and inflammation.[6][7] For (4-Aminocyclohexyl)urea hydrochloride to be considered a viable candidate, it must first be subjected to the rigorous in vitro testing outlined above. Should it demonstrate significant potency (ideally in the low nanomolar range), subsequent studies would be warranted, including:
-
Selectivity profiling against other hydrolases and relevant off-targets.
-
In vitro metabolic stability assays using liver microsomes.
-
Pharmacokinetic studies in animal models to determine its absorption, distribution, metabolism, and excretion (ADME) profile.
-
In vivo efficacy studies in relevant disease models (e.g., inflammatory pain or hypertension) to correlate in vitro potency with a therapeutic effect.
By following this structured evaluation, researchers can efficiently and accurately determine the potential of (4-Aminocyclohexyl)urea hydrochloride and other novel urea derivatives as next-generation sEH inhibitors.
References
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Jones, P. D., Tsai, H. J., Do, Z. N., Morisseau, C., & Hammock, B. D. (2006). Synthesis and SAR of conformationally restricted inhibitors of soluble epoxide hydrolase. Bioorganic & Medicinal Chemistry Letters, 16(21), 5552-5556. Available at: [Link]
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Assay Genie. Soluble Epoxide Hydrolase Inhibitor Screening Kit (Fluorometric). Available at: [Link]
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Morisseau, C., Goodrow, M. H., Dowdy, D., Zheng, J., Greene, J. F., Sanborn, J. R., & Hammock, B. D. (2000). Potent urea and carbamate inhibitors of soluble epoxide hydrolases. Proceedings of the National Academy of Sciences, 97(12), 6668-6673. Available at: [Link]
-
Shen, H. C., & Hammock, B. D. (2012). Discovery of Soluble Epoxide Hydrolase Inhibitors from Chemical Synthesis and Natural Products. Journal of Medicinal Chemistry, 55(5), 1789-1808. Available at: [Link]
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Agilent Technologies. (2023). Discovery of Potential Soluble Epoxide Hydrolase Inhibitors Using a High-Throughput Screening Assay. Available at: [Link]
-
Li, N., et al. (2014). A Potent Soluble Epoxide Hydrolase Inhibitor, t-AUCB, Acts Through PPARγ to Modulate the Function of Endothelial Progenitor Cells From Patients with Acute Myocardial Infarction. Cellular Physiology and Biochemistry, 33(5), 1331-1342. Available at: [Link]
-
Tsai, H. J., et al. (2008). Synthesis and biological evaluation of soluble epoxide hydrolase (sEH) inhibitors: t-AUCB and its derivatives. Abstracts of Papers of the American Chemical Society, 235. Available at: [Link]
-
Imig, J. D. (2012). Soluble Epoxide Hydrolase in Atherosclerosis. Atherosclerosis, 220(2), 303-309. Available at: [Link]
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Garside, C. S., et al. (2013). Optimized Inhibitors of Soluble Epoxide Hydrolase Improve in Vitro Target Residence Time and in Vivo Efficacy. Journal of Medicinal Chemistry, 56(23), 9546-9561. Available at: [Link]
-
Park, H., et al. (2020). Benzoxazolone-5-Urea Derivatives as Human Soluble Epoxide Hydrolase (sEH) Inhibitors. ACS Omega, 5(37), 23733-23743. Available at: [Link]
-
BioWorld. (2012). Studies demonstrate various therapeutic applications for SEH inhibition. Available at: [Link]
-
Kim, I. H., et al. (2009). Salicylate-urea based soluble epoxide hydrolase inhibitors with high metabolic and chemical stabilities. Bioorganic & Medicinal Chemistry Letters, 19(24), 7015-7019. Available at: [Link]
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Jones, P. D., et al. (2005). Fluorescent substrates for soluble epoxide hydrolase and application to inhibition studies. Analytical Biochemistry, 343(1), 66-75. Available at: [Link]
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Kaur, G., et al. (2019). HUMBLE BEGINNINGS WITH BIG GOALS: SMALL MOLECULE SOLUBLE EPOXIDE HYDROLASE INHIBITORS FOR TREATING CNS DISORDERS. Medicinal Research Reviews, 39(1), 246-281. Available at: [Link]
-
Park, S. H., et al. (2016). Occurrence of urea-based soluble epoxide hydrolase inhibitors from the plants in the order Brassicales. PLoS One, 11(4), e0153542. Available at: [Link]
-
Wang, Y., et al. (2022). Structure-directed discovery of potent soluble epoxide hydrolase inhibitors for the treatment of inflammatory diseases. European Journal of Medicinal Chemistry, 238, 114467. Available at: [Link]
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U.S. Environmental Protection Agency. Urea hydrochloride Properties. Available at: [Link]
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Dana Bioscience. rel-1-((1r,4r)-4-Aminocyclohexyl)urea dihydrochloride 50mg. Available at: [Link]
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Kaur, R., et al. (2021). Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. Molecules, 26(2), 437. Available at: [Link]
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Al-Badr, A. A. (2022). The Biological Roles of Urea: A Review of Preclinical Studies. Journal of Experimental and Integrative Medicine, 12(4), 221-229. Available at: [Link]
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Kumar, R., et al. (2015). Role of Aryl Urea Containing Compounds in Medicinal Chemistry. Journal of Developing Drugs, 4(4), 1-8. Available at: [Link]
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Li, Z., & Li, C. J. (2014). Ammonium Chloride-Promoted Rapid Synthesis of Monosubstituted Ureas under Microwave Irradiation. eScholarship@McGill. Available at: [Link]
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Safety Operating Guide
(4-Aminocyclohexyl)urea hydrochloride proper disposal procedures
Executive Summary & Immediate Directive
Do not dispose of (4-Aminocyclohexyl)urea hydrochloride down the drain.
While urea derivatives are often chemically stable, the hydrochloride salt form of this amine introduces specific acidity and solubility factors that dictate its disposal path. This compound must be managed as Hazardous Chemical Waste .
Immediate Action Plan:
-
Segregate: Keep away from strong oxidizers (especially nitric acid) and strong bases.
-
Classify: Designate as "Irritant" and "Corrosive" (due to HCl salt potential in solution).
-
Containerize: Use high-density polyethylene (HDPE) or glass containers.
Hazard Assessment & Chemical Logic
To dispose of this chemical safely, you must understand its behavior in a waste stream.[1][2][3][4] It is not merely "organic waste"; it is a protonated amine salt.
| Property | Value/Description | Disposal Implication |
| Chemical Structure | Amine + Urea moiety + HCl | Reactive Potential: Urea moieties can form unstable nitrates if mixed with nitric acid. |
| Physical State | White Crystalline Solid | Dust Hazard: Hygroscopic.[5] Spills should be cleaned immediately to prevent "creeping" spread. |
| Solubility | High (Water) | Mobility: Dissolves rapidly in aqueous waste streams; alters pH. |
| Acidity (pH) | Acidic (in solution) | Compatibility: Do not mix with cyanide or sulfide waste (risk of HCN/H2S gas evolution). |
| RCRA Status | Non-listed (typically) | Classification: Treat as "Characteristic Waste" (Irritant/Corrosive) unless P/U listed by specific local code. |
Pre-Disposal Protocol: The Segregation Strategy
The Golden Rule of Amine Salts: Never mix amine salts with oxidizing acids or bleach.
-
Why?
-
Nitric Acid: Mixing urea derivatives with nitric acid can form Urea Nitrate , an explosive.
-
Bleach (Hypochlorite): Mixing amines with bleach generates Chloramines , which are toxic and volatile.
-
Strong Bases: Adding strong base (NaOH) to the HCl salt will deprotonate the amine, potentially releasing free amine vapors (odor/toxicity issue) and generating heat (exotherm).
-
Visualization: Waste Stream Segregation Logic
Figure 1: Segregation logic preventing reactive hazards during waste accumulation.
Disposal Workflows: Step-by-Step
Scenario A: Solid Waste (Bulk Powder)
Use this for expired shelf product or excess solid reagent.
-
Container Selection: Use a wide-mouth HDPE jar or the original glass container if stable.
-
Labeling: Apply a hazardous waste label.
-
Secondary Containment: Place the container in a secondary bin to capture potential leaks (hygroscopic solids can liquefy if the seal fails).
-
Handoff: Seal tightly. Do not leave the funnel in the bottle. Request pickup.
Scenario B: Liquid Waste (Reaction Mixtures/Mother Liquors)
Use this for solutions containing the compound.
-
pH Validation (The Self-Validating Step):
-
Action: Dip a pH strip into your waste solution.
-
Reason: If the solution is highly acidic (pH < 2) due to the HCl salt, you must designate it as "Acidic Organic Waste." If it is neutral, it goes to "General Organic Waste."
-
-
Solvent Compatibility:
-
If dissolved in water: Aqueous Waste Stream.
-
If dissolved in Methanol/DMSO: Non-Halogenated Organic Solvent Stream.
-
-
Precipitation Check: Ensure the compound does not precipitate out when mixed with the central waste carboy.
-
Test: Take 5mL of the central waste and mix with 1mL of your waste in a vial. If solids form, start a separate waste container to prevent clogging the main carboy.
-
Scenario C: Empty Containers (Trace Residue)
Regulatory Standard: EPA 40 CFR 261.7 (RCRA Empty)[8][9]
-
Triple Rinse:
-
Add solvent (water or methanol) to 10% of container volume.
-
Shake/swirl vigorously to dissolve residue.
-
Pour rinsate into the Liquid Waste container (NOT the sink).
-
Repeat 3 times.
-
-
Deface Label: Cross out the chemical name and hazard warnings.
-
Disposal: The container is now "RCRA Empty" and can be discarded as regular trash or recycled glass, depending on facility rules.
Emergency Contingencies: Spills
Spill Response Protocol:
-
Isolate: Mark the area.[1] The dust is an irritant; do not inhale.
-
PPE: Wear nitrile gloves, safety goggles, and a lab coat.[10] If powder is fine/dusty, use an N95 or half-mask respirator.
-
Dry Sweep (Preferred):
-
Wet Wipe (Final Polish):
-
Once bulk solid is removed, wipe the area with wet paper towels (water is sufficient due to high solubility).
-
Dispose of towels as Solid Hazardous Waste .
-
Operational Decision Tree
Use this workflow to determine the exact path for your material.
Figure 2: Decision tree for classifying and processing waste streams.
References
-
United States Environmental Protection Agency (EPA). (2023). Residues of Hazardous Waste in Empty Containers (RCRA Empty). 40 CFR 261.7. [Link]
-
National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. The National Academies Press. [Link]
-
Occupational Safety and Health Administration (OSHA). (2012). Hazard Communication Standard: Safety Data Sheets. 29 CFR 1910.1200(g). [Link]
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A Comprehensive Safety and Handling Guide for (4-Aminocyclohexyl)urea Hydrochloride
In the absence of a specific Safety Data Sheet (SDS), this document synthesizes information from related compounds and general principles of chemical safety to provide a robust framework for its handling. It is imperative to treat (4-Aminocyclohexyl)urea hydrochloride as a potentially hazardous substance until comprehensive toxicological data is established[2][3]. The guidance herein is based on the known hazards of similar chemical structures, such as urea hydrochloride, and general safety protocols for corrosive and powdered solids[4][5][6].
Presumed Hazard Assessment
Given its chemical structure—a urea derivative combined with a hydrochloride salt—we must anticipate the following potential hazards:
-
Corrosivity : The hydrochloride salt suggests the material may be acidic and corrosive. Urea hydrochloride is known to cause severe skin burns and eye damage[5][6]. Corrosive solids can react with moisture on the skin or in the respiratory tract, leading to chemical burns[4][7].
-
Irritation : The aminocyclohexyl group and the urea moiety could cause skin and respiratory irritation. Dust from the solid compound is a primary concern for inhalation[4].
-
Toxicity : Many organic molecules have some level of toxicity. Until proven otherwise, (4-Aminocyclohexyl)urea hydrochloride should be handled as a substance that is potentially harmful if swallowed, inhaled, or absorbed through the skin[6][8].
This conservative assessment dictates the stringent personal protective equipment (PPE), handling, and disposal protocols outlined below.
Personal Protective Equipment (PPE): A Multi-Barrier Approach
A multi-layered approach to PPE is crucial to mitigate the risks of exposure. The following table outlines the recommended PPE for various laboratory operations involving (4-Aminocyclohexyl)urea hydrochloride.
| Operation | Eye and Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and Aliquoting (Dry Powder) | Safety goggles and a face shield | Double-layered nitrile or neoprene gloves | Fully buttoned lab coat, chemical-resistant apron | NIOSH-approved respirator with a particulate filter (N95 or higher) |
| Dissolving in Solvent | Chemical splash goggles and a face shield | Chemical-resistant gloves (e.g., butyl rubber, neoprene) | Chemical-resistant apron over a lab coat | Work in a certified chemical fume hood |
| Reaction Monitoring and Work-up | Chemical splash goggles | Chemical-resistant gloves appropriate for all substances in the reaction | Lab coat | Work in a certified chemical fume hood |
| Waste Disposal | Chemical splash goggles and a face shield | Chemical-resistant gloves | Chemical-resistant apron over a lab coat | Work in a well-ventilated area, preferably a fume hood |
Rationale for PPE Selection:
-
Eye and Face Protection : Due to the presumed corrosive nature of the hydrochloride salt, robust eye and face protection is non-negotiable. Safety glasses are insufficient. Chemical splash goggles are essential to protect against splashes of dissolved material, and a face shield should be worn over the goggles when handling the solid powder or concentrated solutions to protect the entire face[7][9][10].
-
Hand Protection : Chemical-resistant gloves are necessary to prevent skin contact. Double-gloving can provide an extra layer of protection, especially during initial handling of the solid. The choice of glove material should be based on the solvent used for dissolution, but neoprene and butyl rubber offer broad protection against many chemicals[9].
-
Body Protection : A lab coat protects personal clothing and skin from minor spills. A chemical-resistant apron provides an additional barrier against corrosive splashes[7][9].
-
Respiratory Protection : The fine dust of a solid chemical poses a significant inhalation risk[4]. All handling of the solid powder should be conducted in a certified chemical fume hood to minimize airborne particles. If a fume hood is not feasible for a specific short-term task, a NIOSH-approved respirator is mandatory[9].
Operational Plans: From Receipt to Disposal
A systematic approach to handling ensures safety at every stage.
1. Receiving and Storage:
-
Upon receipt, inspect the container for any damage.
-
Store in a cool, dry, and well-ventilated area, away from incompatible materials such as strong bases and oxidizing agents[6][11].
-
The container should be clearly labeled with the chemical name, CAS number, and appropriate hazard warnings (e.g., "Corrosive," "Irritant," "Handle with Caution")[2].
-
Store in secondary containment to prevent the spread of material in case of a spill[2].
2. Handling and Use:
The following workflow diagram illustrates the recommended procedure for handling (4-Aminocyclohexyl)urea hydrochloride in a laboratory setting.
Caption: Workflow for Handling (4-Aminocyclohexyl)urea Hydrochloride.
3. Spill Management:
In the event of a spill, immediate and correct action is critical.
-
Small Spills (Solid) :
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, gently cover the spill with a dry absorbent material like sand or vermiculite to avoid creating dust[12].
-
Carefully scoop the mixture into a labeled hazardous waste container.
-
Clean the spill area with a damp cloth, and place the cloth in the waste container.
-
Decontaminate the area with a suitable cleaning agent.
-
-
Large Spills or Spills Outside a Fume Hood :
4. Emergency Procedures: Exposure Response
The following diagram outlines the immediate first aid steps in case of exposure.
Caption: First Aid Procedures for Exposure.
Disposal Plan
All waste containing (4-Aminocyclohexyl)urea hydrochloride, including contaminated PPE and spill cleanup materials, must be treated as hazardous waste.
-
Waste Collection : Collect all solid and liquid waste in clearly labeled, sealed, and compatible hazardous waste containers. Do not mix with other waste streams unless compatibility is confirmed.
-
Labeling : Label waste containers with "Hazardous Waste," the chemical name, and the primary hazard (e.g., "Corrosive Solid").
-
Disposal : Arrange for disposal through your institution's environmental health and safety office, following all local, state, and federal regulations[14][15].
By adhering to these stringent safety protocols, researchers can handle (4-Aminocyclohexyl)urea hydrochloride with the necessary caution, ensuring a safe laboratory environment while pursuing scientific advancement. The principles of assuming a high hazard level for novel compounds, utilizing appropriate engineering controls and PPE, and having a clear plan for emergencies and disposal are the cornerstones of responsible chemical research.
References
-
Seton UK. (2022, August 17). Working safely with corrosive substances. Retrieved from [Link]
-
EnviroServe. (2021, February 24). Corrosives 101: How to Identify, Handle, and Store Reactive Compounds. Retrieved from [Link]
-
OSHA Training School. (2024, January 19). Corrosive Safety: Protecting Workers from Harmful Substances. Retrieved from [Link]
-
Safety Precautions for Corrosive Substances. (2022, August 25). Safety and Health Practitioner. Retrieved from [Link]
-
LookChem. (n.d.). Cas 89536-19-6,Urea, N-(4-aminocyclohexyl)-N'-ethyl-, hydrochloride. Retrieved from [Link]
-
Reddit. (2022, May 17). How do you write a hazardous material risk assessment for novel chemical entities that you make given that the risks are unknowable before you can do the experiments to show what the risks are? Retrieved from [Link]
-
Worcester Polytechnic Institute. (n.d.). Quick Guide to Risk Assessment for Hazardous Chemicals. Retrieved from [Link]
-
Washington State University. (n.d.). Standard Operating Procedure: Urea. Retrieved from [Link]
-
American Chemical Society Publications. (2025, June 6). Risk Assessment in a Chemical Laboratory Following an Explosive Incident Involving a Novel Diazonium Compound: Retrospective Analysis and Lessons Learned. Retrieved from [Link]
-
Azomures. (2024, June 5). Working Document SAFETY DATA SHEET UREA. Retrieved from [Link]
-
Texas Woman's University. (n.d.). Novel Chemicals with Unknown Hazards SOP. Retrieved from [Link]
-
Chemos GmbH&Co.KG. (n.d.). Safety Data Sheet: Urea hydrochloride. Retrieved from [Link]
-
JMN Specialties, Inc. (n.d.). Safety Data Sheet (UREA HYDROCHLORIDE 50%). Retrieved from [Link]
-
University of Tennessee, Knoxville. (n.d.). Newly Synthesized Chemical Hazard Information. Retrieved from [Link]
-
Chemos GmbH&Co.KG. (n.d.). Safety Data Sheet: Urea. Retrieved from [Link]
-
Carl ROTH. (n.d.). Safety Data Sheet: Urea. Retrieved from [Link]
-
Oregon.gov. (2001, November 12). Guideline For Dealing With Questionable, Unknown Substances. Retrieved from [Link]
-
Austin Community College District. (n.d.). Hazardous Spill Reporting and Response Procedures. Retrieved from [Link]
-
ChemTreat. (2015, October 12). SAFETY DATA SHEET. Retrieved from [Link]
-
GOV.UK. (2024, October 10). What to do in a chemical emergency. Retrieved from [Link]
- 100700 - trans-4-Aminocyclohexane carboxylic acid - Safety Data Sheet. (n.d.).
-
West Virginia University. (n.d.). Responding to Unknown Materials and Handling Suspicious Packages. Retrieved from [Link]
-
Carl ROTH. (n.d.). Safety Data Sheet: Urea. Retrieved from [Link]
-
Nexchem Ltd. (2023, August 22). Urea - SAFETY DATA SHEET. Retrieved from [Link]
-
NIST. (n.d.). Urea hydrochloride. Retrieved from [Link]
-
Cheméo. (n.d.). Chemical Properties of Urea hydrochloride (CAS 506-89-8). Retrieved from [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
